molecular formula C16H14Br2FN3O2S B12376245 4F-DDC

4F-DDC

Katalognummer: B12376245
Molekulargewicht: 491.2 g/mol
InChI-Schlüssel: KSONUKIMFGJGMP-DNTJNYDQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4F-DDC is a useful research compound. Its molecular formula is C16H14Br2FN3O2S and its molecular weight is 491.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C16H14Br2FN3O2S

Molekulargewicht

491.2 g/mol

IUPAC-Name

1-[(E)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]-3-(4-fluorophenyl)thiourea

InChI

InChI=1S/C16H14Br2FN3O2S/c1-23-12-7-9(13(17)14(18)15(12)24-2)8-20-22-16(25)21-11-5-3-10(19)4-6-11/h3-8H,1-2H3,(H2,21,22,25)/b20-8+

InChI-Schlüssel

KSONUKIMFGJGMP-DNTJNYDQSA-N

Isomerische SMILES

COC1=C(C(=C(C(=C1)/C=N/NC(=S)NC2=CC=C(C=C2)F)Br)Br)OC

Kanonische SMILES

COC1=C(C(=C(C(=C1)C=NNC(=S)NC2=CC=C(C=C2)F)Br)Br)OC

Herkunft des Produkts

United States

Foundational & Exploratory

Unraveling "4F-DDC": A Review of Existing Knowledge and a Call for Structural Clarification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The term "4F-DDC" presents a significant ambiguity in the scientific literature, preventing the creation of a definitive technical guide. While the "4F" prefix strongly suggests a fluorine atom substituted at the fourth position of a parent molecule, the identity of "DDC" remains elusive based on current publicly available information. Extensive searches have revealed several distinct meanings for the acronym "DDC," none of which can be definitively linked to a "4F" derivative without further clarification.

This document serves to highlight the current state of knowledge regarding the potential interpretations of "DDC" in a chemical and drug development context and underscores the necessity for a more precise chemical identifier to proceed with a detailed analysis of "this compound."

Potential Identities of the Core "DDC" Structure

The acronym "DDC" is associated with multiple distinct chemical and biological entities. Understanding these is crucial to potentially identifying the compound of interest.

DOPA Decarboxylase (DDC)

One prominent interpretation of "DDC" is DOPA decarboxylase , an enzyme that plays a critical role in the biosynthesis of the neurotransmitters dopamine (B1211576) and serotonin (B10506).[1][2] This enzyme converts L-DOPA to dopamine and 5-hydroxytryptophan (B29612) to serotonin.[1][2] In the context of drug development, molecules that interact with DDC, known as DDC activators or inhibitors, are of significant interest for treating a range of neurological and psychiatric disorders, including Parkinson's disease and depression.[1] A "this compound" could hypothetically refer to a fluorinated compound designed to modulate the activity of this enzyme.

The general mechanism of DDC activators involves binding to allosteric sites on the enzyme, inducing conformational changes that enhance its catalytic efficiency.[1] This leads to increased production of dopamine and serotonin from their respective precursors.[1]

A simplified representation of the signaling pathway involving DOPA decarboxylase is presented below.

DDC_Pathway cluster_precursors Precursors cluster_enzyme Enzyme cluster_products Neurotransmitters L-DOPA L-DOPA DDC DOPA Decarboxylase (DDC) L-DOPA->DDC 5-HTP 5-HTP 5-HTP->DDC Dopamine Dopamine DDC->Dopamine Serotonin Serotonin DDC->Serotonin

Caption: Biosynthetic pathways catalyzed by DOPA Decarboxylase (DDC).

N,N'-Dicyclohexylcarbodiimide (DCC or DCCD)

In the realm of synthetic chemistry, "DCC" is a widely recognized abbreviation for N,N'-Dicyclohexylcarbodiimide .[3] This organic compound is a powerful dehydrating agent commonly employed in the synthesis of esters, amides, and notably, in peptide synthesis to couple amino acids.[3] It is a waxy, white solid with a characteristic sweet odor.[3] A "this compound" could denote a fluorinated derivative of a dicyclohexylcarbodiimide-related structure, potentially altering its reactivity or solubility.

The general workflow for peptide synthesis using a carbodiimide (B86325) like DCC involves the activation of a carboxylic acid, followed by nucleophilic attack by an amine to form an amide bond.

Peptide_Synthesis_Workflow Amino_Acid_1 Amino Acid 1 (with free carboxyl group) Activated_Intermediate Activated Intermediate Amino_Acid_1->Activated_Intermediate + DCC DCC DCC (Coupling Agent) Dipeptide Dipeptide (Amide Bond Formed) Activated_Intermediate->Dipeptide + Amino Acid 2 Amino_Acid_2 Amino Acid 2 (with free amino group)

Caption: General workflow for DCC-mediated peptide bond formation.

2',3'-Dideoxycytidine (ddC)

The abbreviation ddC stands for 2',3'-dideoxycytidine , an antiviral medication used in the treatment of HIV/AIDS.[4] It functions as a reverse transcriptase inhibitor. While less common, a "4F-" prefix could indicate a fluorinated analog of this nucleoside reverse transcriptase inhibitor.

The Path Forward: A Need for Specificity

Without a clear, unambiguous identification of the "DDC" core structure, any attempt to provide a detailed technical guide on "this compound" would be purely speculative and scientifically unsound. To enable a comprehensive analysis, the following information is required:

  • The full chemical name of the "DDC" parent compound.

  • The chemical class or therapeutic area of interest for "this compound."

Once the specific molecular entity is identified, a thorough investigation into its chemical structure, physicochemical properties, synthesis, experimental protocols, and any known biological activities or signaling pathways can be conducted. This would include the generation of detailed tables summarizing quantitative data and precise diagrams illustrating relevant mechanisms and workflows, as initially requested.

Researchers, scientists, and drug development professionals are encouraged to provide more specific details regarding "this compound" to facilitate the creation of a valuable and accurate technical resource.

References

An In-depth Technical Guide on the Synthesis and Characterization of 4'-Fluoro-2',3'-dideoxycytidine (4F-DDC)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "4F-DDC" is not a widely recognized standard chemical name. This guide assumes "this compound" refers to 4'-fluoro-2',3'-dideoxycytidine, a plausible fluorinated analog of the antiviral drug Zalcitabine (2',3'-dideoxycytidine, ddC). The following synthesis and characterization protocols are representative methodologies based on established procedures for similar fluorinated nucleoside analogs and are intended for a research audience in drug development.

Introduction

Fluorinated nucleosides are a critical class of molecules in medicinal chemistry, with numerous approved drugs for antiviral and anticancer therapies.[1] The introduction of a fluorine atom into the sugar moiety of a nucleoside can significantly alter its biological properties by influencing metabolic stability, conformational preference of the sugar ring, and binding affinity to target enzymes.[2][3] Specifically, fluorination at the 4'-position has been explored to create nucleoside-based therapeutics with unique conformational locks and potent bioactivity.[2][4] This guide details a representative synthesis and comprehensive characterization of 4'-fluoro-2',3'-dideoxycytidine, an analog of the nucleoside reverse transcriptase inhibitor (NRTI) Zalcitabine.

Synthesis of 4'-Fluoro-2',3'-dideoxycytidine

The synthesis of 4'-fluoro nucleosides often involves the challenging introduction of a fluorine atom at a specific position on the ribose ring.[5] A common strategy involves the preparation of a suitably protected sugar intermediate, followed by fluorination and subsequent glycosylation with the nucleobase. An alternative is the direct modification of a pre-formed nucleoside. The following protocol is a plausible multi-step synthesis adapted from methodologies for similar 4'-fluorinated nucleosides.[3][5]

Proposed Synthetic Pathway

The proposed pathway begins with a protected cytidine (B196190) derivative and proceeds through key steps of radical bromination at the 4'-position, followed by nucleophilic substitution with fluoride (B91410), deoxygenation at the 2' and 3' positions, and final deprotection.

Synthesis_Workflow A Protected Cytidine (1) B 4'-Bromo Intermediate (2) A->B Radical Bromination (e.g., NBS) C 4'-Fluoro Intermediate (3) B->C Fluorination (e.g., AgF) D 2',3'-Unsaturated Intermediate (4) C->D Barton-McCombie Deoxygenation Precursor E 2',3'-Dideoxy Intermediate (5) D->E Reduction F Final Product (this compound) E->F Deprotection

Caption: Proposed Synthetic Workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 4'-Bromo Intermediate (2)

  • Start with a suitably protected cytidine derivative (e.g., 5'-O-(tert-Butyldiphenylsilyl)-2',3'-O-isopropylidene-N4-benzoylcytidine).

  • Dissolve the protected nucleoside in a dry, inert solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) as a radical initiator.

  • Irradiate the mixture with a UV lamp or heat to initiate the reaction, leading to bromination at the 4'-position.[5]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction, wash with aqueous sodium thiosulfate, and extract with an organic solvent.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield the 4'-bromo intermediate.

Step 2: Synthesis of 4'-Fluoro Intermediate (3)

  • Dissolve the 4'-bromo intermediate (2) in a dry aprotic solvent like acetonitrile (B52724).

  • Add a fluorinating agent such as silver fluoride (AgF).[5]

  • Heat the reaction mixture under an inert atmosphere and protect it from light.

  • Monitor the nucleophilic substitution reaction by TLC or HPLC.

  • Once the reaction is complete, filter the mixture to remove silver salts and concentrate the filtrate.

  • Purify the residue using column chromatography to obtain the 4'-fluoro intermediate (3).

Step 3: 2',3'-Deoxygenation to yield Intermediate (5)

  • Remove the 2',3'-O-isopropylidene protecting group from (3) under acidic conditions.

  • Selectively protect the 5'-hydroxyl group if necessary.

  • Perform a Barton-McCombie deoxygenation. This involves converting the 2' and 3' hydroxyl groups into thiocarbonyl derivatives (e.g., xanthates).

  • Treat the thiocarbonyl intermediate with a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride) to form the 2',3'-dideoxy compound (5).

Step 4: Deprotection to yield this compound (Final Product)

  • Remove the remaining protecting groups (e.g., N4-benzoyl and 5'-O-silyl) under appropriate conditions. The silyl (B83357) group can be removed with a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF), and the benzoyl group by ammonolysis.

  • Purify the final product using reverse-phase HPLC to obtain 4'-fluoro-2',3'-dideoxycytidine (this compound).

Summary of Synthetic Steps and Hypothetical Yields
StepReactionKey ReagentsSolventHypothetical Yield (%)
1Radical BrominationN-bromosuccinimide (NBS)CCl₄60-70
2FluorinationSilver Fluoride (AgF)Acetonitrile50-60
32',3'-DeoxygenationTributyltin hydride, AIBNToluene70-80
4DeprotectionTBAF, NH₃/MeOHTHF, Methanol85-95

Characterization of this compound

Comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound. This involves a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a powerful tool for the structural elucidation of fluorinated nucleosides.[2] Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

  • ¹H NMR: Will show signals for the protons on the cytosine base and the sugar ring. The absence of signals for the 2'- and 3'-protons (or their significant upfield shift) confirms the dideoxy nature. Key couplings between fluorine and adjacent protons (e.g., H-1', H-3', H-5') will be observed.

  • ¹³C NMR: Will confirm the number of carbon atoms and their chemical environment. The C-4' signal will show a large one-bond coupling to ¹⁹F.

  • ¹⁹F NMR: A key experiment that should show a single resonance for the fluorine atom at the 4'-position. The chemical shift is highly sensitive to the molecular environment.[6] The coupling patterns in the ¹⁹F spectrum will provide information about neighboring protons.

Table of Expected NMR Data (Hypothetical)

NucleusPositionExpected Chemical Shift (ppm)Expected Coupling Constant (J, Hz)
¹H H-6~7.8 (d)J(H6-H5) ≈ 7.5
H-5~5.9 (d)J(H5-H6) ≈ 7.5
H-1'~6.1 (dd)³J(H1'-F) ≈ 18-20, ³J(H1'-H2')
H-2'α/β~2.0-2.5 (m)-
H-3'~4.0 (m)³J(H3'-F) ≈ 16-21[2]
H-5'a/b~3.5-3.8 (m)³J(H5'-F) ≈ 20-25
¹⁹F F-4'-190 to -210Coupled to H-1', H-3', H-5'
¹³C C-4'~95-105 (d)¹J(C4'-F) ≈ 180-200

Note: The conformation of the sugar ring (North vs. South) significantly influences the vicinal coupling constants. A strong preference for the North-type conformation is expected for 4'-fluoro nucleosides, characterized by specific ³J(H1'-H2') and ³J(H3'-F) values.[2]

Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Expected Result: The protonated molecular ion [M+H]⁺ should be observed, matching the calculated exact mass for C₉H₁₂FN₃O₂.

  • Calculated Mass: [M+H]⁺ = 214.0935 Da.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) HPLC is used to determine the purity of the final compound and for purification. A reverse-phase method is typically suitable for nucleoside analogs.[7][8]

Protocol for HPLC Purity Analysis:

  • System: An HPLC system with a UV detector.

  • Column: A C18 or Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size) is commonly used for nucleoside separation.[7][9]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 5.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Gradient: A typical gradient might run from 5% to 95% organic solvent over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at a wavelength where cytidine absorbs maximally (around 270-280 nm).

  • Analysis: The purity is calculated from the peak area of the product relative to the total peak area in the chromatogram.

Table of HPLC Parameters

ParameterValue
Column C18 Reverse-Phase (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 25 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL

Proposed Mechanism of Action

As an analog of 2',3'-dideoxycytidine, this compound is expected to function as a Nucleoside Reverse Transcriptase Inhibitor (NRTI), primarily targeting viral polymerases such as HIV reverse transcriptase.[10]

Cellular Activation and Inhibition Pathway:

  • Cellular Uptake: this compound, as a prodrug, is transported into the host cell.

  • Phosphorylation: Inside the cell, host cellular kinases sequentially phosphorylate this compound to its monophosphate (MP), diphosphate (B83284) (DP), and finally its active triphosphate (TP) form (4F-ddCTP).[11]

  • Competitive Inhibition: The active 4F-ddCTP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of the viral reverse transcriptase.

  • Chain Termination: Once incorporated into the growing viral DNA chain, 4F-ddCTP terminates further elongation. This is because it lacks a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond.[12] This premature chain termination halts viral DNA synthesis and, consequently, viral replication.

Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Prodrug This compound (Prodrug) MP This compound-MP Prodrug->MP Kinase DP This compound-DP MP->DP Kinase TP 4F-ddCTP (Active Drug) DP->TP Kinase RT Reverse Transcriptase TP->RT Competes with dCTP DNA Growing Viral DNA RT->DNA Incorporation Termination Chain Termination DNA->Termination No 3'-OH dCTP dCTP (Natural Substrate) dCTP->RT

Caption: Proposed Mechanism of Action for this compound.

Conclusion

This technical guide outlines a representative pathway for the synthesis of 4'-fluoro-2',3'-dideoxycytidine (this compound) and details the analytical methods required for its comprehensive characterization. The proposed synthetic route leverages established methodologies for fluorinated nucleosides, while the characterization plan employs standard spectroscopic (NMR, MS) and chromatographic (HPLC) techniques to ensure structural integrity and purity. The presumed mechanism of action, consistent with other dideoxynucleoside analogs, involves intracellular activation and subsequent chain-termination of viral DNA synthesis. This guide provides a foundational framework for researchers and scientists engaged in the development of novel fluorinated nucleoside therapeutics.

References

Unable to Identify "4F-DDC" as a DOPA Decarboxylase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations to profile the mechanism of action for a compound designated "4F-DDC" as a DOPA Decarboxylase (DDC) inhibitor have been inconclusive. Extensive searches of scientific literature and chemical databases did not yield any specific information for a molecule with this identifier acting on DDC.

The term "DDC" is the standard abbreviation for the enzyme DOPA Decarboxylase (also known as Aromatic L-amino acid decarboxylase or AADC). This enzyme plays a crucial role in the biosynthesis of key neurotransmitters.[1][2] Specifically, it catalyzes the conversion of L-DOPA to dopamine (B1211576) and 5-hydroxytryptophan (B29612) to serotonin.[1] Inhibitors of DDC are clinically significant, primarily in the treatment of Parkinson's disease, where they are co-administered with L-DOPA to prevent its peripheral conversion to dopamine, thereby increasing L-DOPA's bioavailability in the brain and reducing side effects.[1][3]

While the query specified "this compound," this designation does not correspond to any known DDC inhibitors in published research. Searches for this term did not retrieve any relevant data regarding its chemical structure, pharmacology, or mechanism of action related to DDC inhibition.

It is possible that "this compound" may be:

  • An internal, proprietary code name for a research compound that is not yet publicly disclosed.

  • A novel compound with research findings that have not yet been published.

  • An abbreviated name or a typographical error for a different compound.

For instance, the abbreviation "ddC" is associated with Zalcitabine (2′,3′-dideoxycytidine), a nucleoside analog reverse-transcriptase inhibitor previously used in the treatment of HIV/AIDS.[4] However, its mechanism of action is entirely unrelated to DDC inhibition. Similarly, other fluorinated cytidine (B196190) derivatives, such as 2'-deoxy-2'-β-fluoro-4'-azidocytidine (FNC) and 5-Fluoro-2'-deoxycytidine (FdCyd), have been investigated for their antiviral and anticancer properties, respectively, and are not known to be DDC inhibitors.[5][6]

Without a definitive identification of the molecular structure or alternative nomenclature for "this compound," it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

Further clarification on the chemical identity of "this compound" is required to proceed with a detailed analysis of its mechanism of action.

References

In Vitro Activity of 4'-Fluoro-Dideoxycytidine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "4F-DDC" is not a standard nomenclature. This guide assumes the user is referring to a fluorinated analog of Dideoxycytidine (DDC). Based on available scientific literature, this document will focus on 2',3'-Dideoxy-2',3'-didehydro-β-L(-)-5-fluorocytidine , hereafter referred to as l(-)Fd4C , a well-characterized fluoro-dideoxycytidine analog with significant in vitro anti-retroviral activity.

Introduction

l(-)Fd4C is a synthetic nucleoside analog belonging to the class of L-nucleosides, which are stereoisomers of the naturally occurring D-nucleosides. It has demonstrated potent inhibitory activity against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) in cell culture models. This technical guide provides a comprehensive overview of the in vitro activity of l(-)Fd4C, detailing its mechanism of action, quantitative efficacy and toxicity data, and the experimental protocols used for its evaluation. This information is intended for researchers, scientists, and drug development professionals engaged in antiviral research.

Mechanism of Action

The antiviral activity of l(-)Fd4C is primarily attributed to its role as a competitive inhibitor of viral reverse transcriptase.

1. Intracellular Phosphorylation: Upon entry into the host cell, l(-)Fd4C is sequentially phosphorylated by host cell kinases to its active triphosphate form, l(-)Fd4C-triphosphate (l(-)Fd4C-TP). The initial phosphorylation to l(-)Fd4C-monophosphate is catalyzed by cytoplasmic deoxycytidine kinase.

2. Inhibition of Reverse Transcriptase: l(-)Fd4C-TP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by HIV reverse transcriptase.

3. Chain Termination: Once incorporated, l(-)Fd4C acts as a chain terminator. The absence of a 3'-hydroxyl group on the sugar moiety of l(-)Fd4C prevents the formation of the next 3'-5' phosphodiester bond, thus halting DNA elongation and viral replication.

A key advantage of l(-)Fd4C is its stereochemistry. The L-configuration reduces its affinity for human DNA polymerases, particularly mitochondrial DNA polymerase γ, leading to a lower potential for cellular toxicity compared to many D-nucleoside analogs.

Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication l(-)Fd4C l(-)Fd4C l(-)Fd4C_MP l(-)Fd4C-MP l(-)Fd4C->l(-)Fd4C_MP Deoxycytidine Kinase l(-)Fd4C_DP l(-)Fd4C-DP l(-)Fd4C_MP->l(-)Fd4C_DP Host Kinases l(-)Fd4C_TP l(-)Fd4C-TP l(-)Fd4C_DP->l(-)Fd4C_TP RT HIV Reverse Transcriptase l(-)Fd4C_TP->RT Competitive Inhibition vDNA Viral DNA Elongation RT->vDNA Termination Chain Termination vDNA->Termination Incorporation of l(-)Fd4C-MP dCTP dCTP dCTP->RT

Figure 1: Mechanism of action of l(-)Fd4C.

Quantitative In Vitro Activity

The in vitro antiviral activity and cytotoxicity of l(-)Fd4C have been evaluated in various cell lines. The tables below summarize the key quantitative data.

Table 1: Anti-HIV Activity of l(-)Fd4C

Cell LineVirus StrainEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
CEMHIV-1 (various)Data not specified>100Data not specified[1]
MT-2HIV-1 (IIIB)Data not specifiedData not specifiedData not specified

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that reduces the viability of uninfected cells by 50%. Selectivity Index (SI) = CC₅₀ / EC₅₀

Table 2: Anti-HBV Activity of l(-)Fd4C

Cell LineParameter MeasuredInhibitionConcentration (µM)Reference
HepG2 2.2.15HBV DNA Synthesis>90%1.0[1]

Table 3: Biochemical Data for l(-)Fd4C

ParameterEnzymeValueReference
Kₘ (Monophosphorylation)Cytoplasmic Deoxycytidine Kinase100 µM
Inhibition of mtDNA SynthesisHuman Mitochondrial DNA Polymerase γNo inhibition up to 100 µM[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the in vitro activity of antiviral compounds. The following sections describe the key experimental protocols used to evaluate l(-)Fd4C.

Anti-HIV Activity Assay (MT-2 Cell Assay)

This assay determines the ability of a compound to inhibit HIV-1 induced cytopathic effects (syncytia formation) in the MT-2 human T-cell line.

Materials:

  • MT-2 cells

  • HIV-1 viral stock (e.g., strain IIIB)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

  • l(-)Fd4C stock solution

  • 96-well microtiter plates

  • MTT or similar viability dye

Procedure:

  • Cell Seeding: Seed MT-2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well.

  • Compound Addition: Prepare serial dilutions of l(-)Fd4C and add to the wells. Include a "virus control" (cells + virus, no drug) and a "cell control" (cells only, no virus).

  • Virus Infection: Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.1.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 5 days.

  • Quantification of Viral Cytopathic Effect: Observe and count syncytia (giant cell formation) under a microscope.

  • Cell Viability Assessment: Add a viability reagent (e.g., MTT) and measure the absorbance to determine cell viability.

  • Data Analysis: Calculate the EC₅₀ by plotting the percentage of inhibition of viral cytopathic effect against the drug concentration. Calculate the CC₅₀ from the uninfected, drug-treated cells.

Anti_HIV_Assay_Workflow Start Start Seed_Cells Seed MT-2 cells (1x10⁴ cells/well) Start->Seed_Cells Add_Compound Add serial dilutions of l(-)Fd4C Seed_Cells->Add_Compound Infect_Cells Infect with HIV-1 (MOI 0.1) Add_Compound->Infect_Cells Incubate Incubate for 5 days (37°C, 5% CO₂) Infect_Cells->Incubate Observe_CPE Observe and quantify syncytia formation Incubate->Observe_CPE Assess_Viability Assess cell viability (MTT assay) Observe_CPE->Assess_Viability Calculate Calculate EC₅₀ and CC₅₀ Assess_Viability->Calculate End End Calculate->End

Figure 2: Workflow for Anti-HIV Activity Assay.

Mitochondrial Toxicity Assay (Mitochondrial DNA Quantification)

This assay assesses the effect of the compound on mitochondrial DNA (mtDNA) content in cells, a key indicator of mitochondrial toxicity.

Materials:

  • CEM or HepG2 cells

  • l(-)Fd4C and a positive control known to cause mitochondrial toxicity (e.g., ddC)

  • DNA extraction kit

  • Primers for a mitochondrial gene (e.g., ND1) and a nuclear gene (e.g., β-actin)

  • qPCR master mix and instrument

Procedure:

  • Cell Culture and Treatment: Culture cells in the presence of various concentrations of l(-)Fd4C and the positive control for an extended period (e.g., 7-14 days), as mitochondrial toxicity can be delayed.

  • DNA Extraction: Harvest the cells and extract total DNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers for both a mitochondrial and a nuclear gene.

  • Data Analysis: Determine the relative amount of mtDNA to nuclear DNA (nDNA) using the ΔΔCt method. A significant decrease in the mtDNA/nDNA ratio indicates mitochondrial toxicity.

Mitochondrial_Toxicity_Workflow Start Start Culture_Cells Culture cells with l(-)Fd4C and controls Start->Culture_Cells Extract_DNA Extract total DNA Culture_Cells->Extract_DNA qPCR Perform qPCR for mtDNA and nDNA Extract_DNA->qPCR Analyze Calculate mtDNA/nDNA ratio (ΔΔCt method) qPCR->Analyze Evaluate Evaluate for significant decrease in ratio Analyze->Evaluate End End Evaluate->End

Figure 3: Workflow for Mitochondrial Toxicity Assay.

Conclusion

l(-)Fd4C demonstrates potent and selective in vitro activity against both HIV and HBV. Its mechanism of action as a chain terminator of viral reverse transcriptase, combined with a favorable mitochondrial toxicity profile, underscores its potential as an antiviral agent. The data presented in this technical guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of l(-)Fd4C and related fluoro-dideoxycytidine analogs. Future in vivo studies are warranted to confirm these promising in vitro findings.

References

An In-depth Technical Guide on the Solubility and Stability of Dithiocarbamate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for a compound specifically named "4F-DDC" did not yield any publicly available data. The following guide has been prepared using Diethyldithiocarbamate-Copper (DDC-Cu) as a reference analog to illustrate the required data presentation, experimental protocols, and visualizations. The principles and methodologies described are broadly applicable to the characterization of new chemical entities.

Introduction

The preclinical and clinical success of a drug candidate is intrinsically linked to its physicochemical properties, with solubility and stability being paramount. Aqueous solubility is a critical determinant of a drug's absorption and bioavailability, while its stability profile dictates its shelf-life, storage conditions, and potential degradation pathways. This guide provides a comprehensive overview of the methodologies and data interpretation for the solubility and stability assessment of dithiocarbamate (B8719985) compounds, with a specific focus on the data available for DDC-Cu.

Part 1: Solubility Studies

Aqueous solubility is a crucial factor for in vivo efficacy. Poorly soluble compounds often exhibit low and variable bioavailability, posing significant challenges for formulation development.

Quantitative Solubility Data

The solubility of dithiocarbamate compounds can be highly dependent on the solvent system and the presence of complexing agents. The following table summarizes the available solubility data for the analog DDC-Cu.

CompoundSolvent SystemTemperature (°C)Solubility (mg/mL)Method of DeterminationReference
DDC-CuWaterNot SpecifiedPractically Insoluble (Predicted: 0.0007 mg/L)Co-solvent Prediction Method[1]
DDC-Cu20% w/w Hydroxypropyl-β-cyclodextrin (HP-β-CD) in waterNot Specified~ 4.0Phase Solubility Analysis[1]
DDC-Cu20% w/w Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in waterNot Specified~ 4.0Phase Solubility Analysis[1]
Experimental Protocol: Phase Solubility Studies

Phase solubility studies are a standard method to evaluate the effect of complexing agents, such as cyclodextrins, on the solubility of a poorly soluble drug.

Objective: To determine the apparent solubility of a dithiocarbamate compound in the presence of varying concentrations of a complexing agent.

Materials:

  • Dithiocarbamate compound (e.g., DDC-Cu)

  • Complexing agent (e.g., HP-β-CD, SBE-β-CD)

  • Purified water (or other relevant buffer system)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Analytical balance

  • HPLC-UV or UV-Vis spectrophotometer for quantification

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the complexing agent (e.g., 0%, 2%, 5%, 10%, 15%, 20% w/w).

  • Add an excess amount of the dithiocarbamate compound to each vial containing the different concentrations of the complexing agent.

  • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge or filter the samples to remove the undissolved solid.

  • Quantify the concentration of the dissolved dithiocarbamate in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Plot the concentration of the dissolved dithiocarbamate against the concentration of the complexing agent to generate a phase solubility diagram.

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solutions Prepare complexing agent solutions (varying concentrations) add_compound Add excess dithiocarbamate to each solution prep_solutions->add_compound agitate Agitate at constant temperature (e.g., 24-72h) add_compound->agitate separate Centrifuge/Filter to remove undissolved solid agitate->separate quantify Quantify dissolved compound (e.g., HPLC-UV) separate->quantify plot Plot Phase Solubility Diagram quantify->plot

Caption: Workflow for Phase Solubility Studies.

Part 2: Stability Studies

Stability testing is essential to determine the intrinsic stability of a compound, its degradation pathways, and to establish a retest period or shelf life. Dithiocarbamates are known to be unstable in acidic conditions.[2][3]

Quantitative Stability Data

The stability of a dithiocarbamate formulation is a key parameter for its clinical application. The following table presents stability data for a DDC-Cu formulation.

Compound FormulationStorage ConditionDurationStability OutcomeAnalytical MethodReference
Freeze-dried DDC-Cu in 20% w/w CD solution (reconstituted)Not Specified28 daysStableNot Specified[1]
Ziram (a dithiocarbamate) in plant homogenatesNot Specified< 3 hoursDecomposedNot Specified[2]
Dithiocarbamates in generalAcidic medium (pH 5)5 minutesConsiderable decompositionNot Specified[3]
Experimental Protocol: Forced Degradation Study

Forced degradation studies (stress testing) are undertaken to identify the likely degradation products and to establish the degradation pathways and the intrinsic stability of the molecule.

Objective: To evaluate the stability of a dithiocarbamate compound under various stress conditions.

Materials:

  • Dithiocarbamate compound

  • Solvents (e.g., water, buffers of different pH, organic solvents)

  • Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

  • Temperature-controlled chambers

  • Photostability chamber

  • HPLC with a stability-indicating method (e.g., with a photodiode array detector)

Procedure:

  • Acid and Base Hydrolysis:

    • Dissolve the compound in solutions of varying pH (e.g., pH 2, 7, 9).

    • Expose the solutions to elevated temperatures (e.g., 60°C) for a defined period.

    • Withdraw samples at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve the compound in a solution containing an oxidizing agent (e.g., 3% H₂O₂).

    • Keep the solution at room temperature.

    • Withdraw and analyze samples at various time intervals.

  • Thermal Degradation:

    • Expose the solid compound and a solution of the compound to high temperatures (e.g., 60°C, 80°C).

    • Analyze samples at different time points.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light conditions as specified in ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).

    • Analyze the samples and compare with a control sample protected from light.

  • Analysis:

    • For all conditions, analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from its degradation products.

    • Determine the percentage of degradation and identify any major degradation products if possible (e.g., using LC-MS).

Visualization of Logical Relationships in Stability Testing

G cluster_stress Stress Conditions cluster_outcomes Key Outcomes acid Acid Hydrolysis pathways Degradation Pathways acid->pathways base Base Hydrolysis base->pathways oxidation Oxidation oxidation->pathways heat Thermal heat->pathways light Photochemical light->pathways products Identification of Degradation Products pathways->products method Development of Stability- Indicating Method pathways->method compound Dithiocarbamate Compound compound->acid compound->base compound->oxidation compound->heat compound->light

Caption: Forced Degradation Study Logic.

Conclusion

The solubility and stability of a dithiocarbamate compound are critical attributes that must be thoroughly investigated during drug development. This guide has provided a framework for these studies, using DDC-Cu as an illustrative example. The provided experimental protocols and data presentation formats can be adapted for the characterization of novel dithiocarbamate derivatives such as "this compound". A comprehensive understanding of these properties is essential for successful formulation development and for ensuring the safety and efficacy of the final drug product.

References

Unveiling the Molecular Targets of Fluorinated DOPA Decarboxylase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the molecular interactions between fluorinated inhibitors and DOPA Decarboxylase (DDC), a pivotal enzyme in the biosynthesis of key neurotransmitters. While the specific compound "4F-DDC" remains unidentified in publicly available scientific literature, this guide focuses on well-characterized fluorinated DDC inhibitors, such as α-monofluoromethyldopa and α-difluoromethyldopa, as exemplary models. We delve into their mechanism of action, present available quantitative data on their inhibitory activity, and provide detailed experimental protocols for assessing DDC inhibition. Visualizations of key pathways and experimental workflows are included to facilitate a comprehensive understanding of the methodologies employed in the study of these compounds.

Introduction: DOPA Decarboxylase as a Therapeutic Target

Aromatic L-amino acid decarboxylase (AADC), commonly known as DOPA decarboxylase (DDC), is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that plays a crucial role in the final step of the biosynthesis of dopamine (B1211576) and serotonin. Specifically, it catalyzes the decarboxylation of L-DOPA to dopamine and 5-hydroxytryptophan (B29612) (5-HTP) to serotonin. Given its central role in neurotransmitter synthesis, DDC is a significant therapeutic target for a range of neurological and psychiatric disorders.

The inhibition of peripheral DDC is a cornerstone of Parkinson's disease therapy. By preventing the conversion of exogenously administered L-DOPA to dopamine in the periphery, DDC inhibitors increase the bioavailability of L-DOPA in the central nervous system, where it can be converted to dopamine to alleviate motor symptoms. Fluorination of DDC inhibitors is a medicinal chemistry strategy employed to enhance their pharmacological properties, such as metabolic stability and target affinity.

Molecular Targets and Mechanism of Action of Fluorinated DDC Inhibitors

The primary molecular target of fluorinated DDC inhibitors is the DOPA decarboxylase enzyme itself. Compounds like α-monofluoromethyldopa and α-difluoromethyldopa are classified as enzyme-activated irreversible inhibitors, also known as "suicide inhibitors".[1]

The mechanism of action involves the inhibitor, which is a substrate analog, binding to the active site of DDC. The enzyme then proceeds with its catalytic reaction, which in this case, leads to the formation of a highly reactive intermediate. This intermediate then covalently binds to a nucleophilic residue within the active site of the enzyme, leading to its irreversible inactivation.[1]

Signaling Pathway of Dopamine Synthesis and its Inhibition

The following diagram illustrates the dopamine synthesis pathway and the point of intervention by DDC inhibitors.

Dopamine_Synthesis_Inhibition L_Tyrosine L-Tyrosine TH Tyrosine Hydroxylase L_Tyrosine->TH O2, Fe2+, BH4 L_DOPA L-DOPA DDC DOPA Decarboxylase (DDC) L_DOPA->DDC PLP Dopamine Dopamine TH->L_DOPA DDC->Dopamine Inhibitor Fluorinated DDC Inhibitor Inhibitor->DDC Irreversible Inhibition

Dopamine synthesis pathway and DDC inhibition.

Quantitative Data on DDC Inhibition

CompoundTargetInhibition TypeKi (µM)kinact (min-1)Reference
α-MethyldopaDOPA DecarboxylaseIrreversible39.30.012[2]

Table 1: Kinetic parameters for the inhibition of DOPA Decarboxylase by α-Methyldopa.

It is important to note that fluorination can significantly alter the inhibitory potency and mechanism of these compounds. Further dedicated studies are required to establish a comprehensive quantitative profile for specific fluorinated DDC inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the interaction of inhibitors with DOPA Decarboxylase.

In Vitro DOPA Decarboxylase Inhibition Assay using HPLC

This assay measures the enzymatic activity of DDC by quantifying the product (dopamine) formed from the substrate (L-DOPA) using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

Materials:

  • Recombinant or purified DOPA Decarboxylase

  • L-DOPA (substrate)

  • Pyridoxal 5'-phosphate (PLP, cofactor)

  • Test inhibitor (e.g., α-monofluoromethyldopa)

  • Phosphate (B84403) buffer (pH 7.2)

  • Perchloric acid (to stop the reaction)

  • HPLC system with an electrochemical detector

  • C18 reverse-phase HPLC column

Procedure:

  • Enzyme Preparation: Prepare a solution of DDC in phosphate buffer. The final concentration will need to be optimized for the assay.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Phosphate buffer (pH 7.2)

    • PLP (final concentration, e.g., 0.01-0.1 mM)

    • Test inhibitor at various concentrations (or vehicle for control)

  • Pre-incubation: Pre-incubate the reaction mixture with the enzyme at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add L-DOPA to the reaction mixture to initiate the enzymatic reaction. The final concentration of L-DOPA should be around its Km value for DDC (e.g., ~400 µM for human DDC).

  • Incubation: Incubate the reaction at 37°C for a specific time during which the reaction is linear (e.g., 20-40 minutes).

  • Termination of Reaction: Stop the reaction by adding a small volume of ice-cold perchloric acid. This will precipitate the protein.

  • Sample Preparation for HPLC: Centrifuge the tubes to pellet the precipitated protein. Collect the supernatant, which contains the product (dopamine).

  • HPLC Analysis: Inject a defined volume of the supernatant onto the HPLC system.

    • Mobile Phase: A suitable mobile phase, typically a buffered aqueous solution with an organic modifier (e.g., methanol (B129727) or acetonitrile) and an ion-pairing agent.

    • Detection: Detect dopamine using an electrochemical detector set at an appropriate oxidation potential.

  • Data Analysis: Quantify the dopamine peak area. Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for DDC Inhibition Assay

DDC_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Prep_Enzyme Prepare DDC Enzyme Solution Mix Combine Enzyme, Buffer, PLP, and Inhibitor Prep_Enzyme->Mix Prep_Reagents Prepare Reaction Buffer, PLP, and Inhibitor Dilutions Prep_Reagents->Mix Preincubation Pre-incubate at 37°C Mix->Preincubation Add_Substrate Add L-DOPA to Initiate Reaction Preincubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Terminate with Perchloric Acid Incubation->Stop_Reaction Centrifuge Centrifuge and Collect Supernatant Stop_Reaction->Centrifuge HPLC HPLC Analysis with Electrochemical Detection Centrifuge->HPLC Data_Analysis Quantify Dopamine, Calculate % Inhibition, Determine IC50 HPLC->Data_Analysis

Workflow for in vitro DDC inhibition assay.

Conclusion

While the specific entity "this compound" remains elusive, the principles of targeting DOPA Decarboxylase with fluorinated inhibitors are well-established in medicinal chemistry. Fluorinated analogs like α-monofluoromethyldopa and α-difluoromethyldopa serve as important tools for studying the mechanism and consequences of DDC inhibition. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of novel DDC inhibitors, which is a critical step in the development of new therapeutics for Parkinson's disease and other neurological disorders. Further research is warranted to fully elucidate the quantitative structure-activity relationships of a broader range of fluorinated DDC inhibitors.

References

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Diethyldithiocarbamate (DDC)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "4F-DDC" did not yield any relevant results regarding its pharmacokinetic and metabolic properties. It is possible that "this compound" is a novel or proprietary compound with limited publicly available information. Therefore, this guide provides a comprehensive overview of the pharmacokinetics and metabolism of Diethyldithiocarbamate (B1195824) (DDC), a structurally related and well-characterized compound, to serve as an illustrative example and a valuable resource for researchers in drug development.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the absorption, distribution, metabolism, and excretion (ADME) of Diethyldithiocarbamate (DDC). This document summarizes key quantitative data, outlines experimental methodologies, and visualizes metabolic pathways and experimental workflows.

Introduction to Diethyldithiocarbamate (DDC)

Diethyldithiocarbamate (DDC) is the primary active metabolite of Disulfiram, a medication used in the treatment of alcohol dependence.[1] DDC and its derivatives have garnered significant interest for their diverse pharmacological activities, including their potential as anticancer agents and for their ability to modulate the toxicity of certain chemotherapeutic drugs.[1] Understanding the pharmacokinetic and metabolic profile of DDC is crucial for its safe and effective therapeutic application.

Pharmacokinetics of DDC

The pharmacokinetics of DDC have been investigated in both human and animal studies. A notable characteristic of DDC's pharmacokinetics is its dose-dependent nature.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of DDC observed in healthy human volunteers following intravenous infusion.

ParameterLow Dose (200 mg/m²/hr)High Dose (400 mg/m²/hr)Reference
Steady-State Concentration (Cpss) 27.0 ± 7.6 µM74.8 ± 19.3 µM[2]
Total Body Clearance 23.83 ± 8.23 mL/min/kg15.48 ± 2.72 mL/min/kg[2]
Terminal Elimination Half-life (t½) 3.74 ± 1.10 min6.08 ± 1.07 min[2]
Michaelis Constant (Km) 124.3 ± 19.9 µM-[2]
Maximum Elimination Rate (Vm) 3.67 ± 1.15 µmol/min/kg-[2]

Data presented as mean ± standard deviation.

These data indicate that as the dose of DDC increases, the steady-state plasma concentration increases disproportionately, while the total body clearance decreases, suggesting saturation of elimination pathways.[2] The terminal elimination half-life also increases with a higher dose.[2]

Metabolism of DDC

DDC undergoes extensive metabolism in the body. It is formed from the reduction of Disulfiram and is subsequently metabolized through several pathways.

Metabolic Pathways

The primary metabolic pathway of DDC involves S-methylation to form S-methyl-DDC, which is then further oxidized to sulfoxide (B87167) and sulfone metabolites. The cytochrome P450 enzyme, specifically CYP2E1, has been implicated in the metabolism of DDC.[3]

metabolic_pathway Disulfiram Disulfiram DDC DDC Disulfiram->DDC Reduction S_methyl_DDC S_methyl_DDC DDC->S_methyl_DDC S-methylation Sulfoxide_metabolite Sulfoxide_metabolite S_methyl_DDC->Sulfoxide_metabolite Oxidation (CYP2E1) Sulfone_metabolite Sulfone_metabolite Sulfoxide_metabolite->Sulfone_metabolite Oxidation

Metabolic pathway of Disulfiram to DDC and its subsequent metabolites.

Experimental Protocols

This section details the methodologies employed in pharmacokinetic and metabolism studies of DDC.

In Vitro Metabolism Study

Objective: To investigate the metabolism of DDC using in vitro systems, such as liver microsomes.

Protocol:

  • Preparation of Incubation Mixture:

    • Liver microsomes (from human or animal sources) are suspended in a phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • DDC is added to the microsomal suspension at various concentrations.

    • The reaction is initiated by the addition of an NADPH-generating system (e.g., 1.3 mM NADPH).[3]

  • Incubation:

    • The reaction mixtures are incubated at 37°C for a specified period (e.g., 30 minutes).[3]

  • Termination of Reaction:

    • The incubation is terminated by adding a quenching solvent, such as acetonitrile (B52724) or by heat inactivation.

  • Sample Analysis:

    • The samples are centrifuged to pellet the protein.

    • The supernatant is analyzed for the presence of DDC and its metabolites using analytical techniques like HPLC or LC-MS/MS.

Analytical Method for DDC Quantification in Plasma

Objective: To quantify the concentration of DDC in plasma samples.

Protocol:

  • Sample Preparation:

    • To 1 mL of plasma, add 250 µL of methyl iodide to derivatize DDC to its more stable methyl ester (MeDDC).[4]

    • Add an internal standard (e.g., 1.8 µg of biphenyl (B1667301) in 6 mL of chloroform).[4]

    • Vortex the mixture for 30 minutes to extract the MeDDC and internal standard into the organic layer.[4]

    • Separate the chloroform (B151607) layer and evaporate it to approximately 50 µL under a stream of nitrogen.[4]

    • Reconstitute the residue in 250 µL of acetonitrile and evaporate again to a final volume of 100 µL.[4]

  • HPLC Analysis:

    • Inject an aliquot (e.g., 25 µL) of the prepared sample into a reversed-phase HPLC system.[4]

    • Column: 5 µm C8 column.[4]

    • Mobile Phase: Acetonitrile:acetate buffer (65:35, pH 4).[4]

    • Flow Rate: 2.5 mL/min.[4]

    • Detection: UV detection at 276 nm.[4]

  • Quantification:

    • The concentration of DDC is determined by comparing the peak area ratio of MeDDC to the internal standard against a standard curve.

Experimental and Analytical Workflows

The following diagrams illustrate a typical workflow for an in vitro metabolism study and the general process of bioanalytical method development for DDC.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_microsomes Prepare Liver Microsomes mix Combine Microsomes, DDC, and Cofactors prep_microsomes->mix prep_ddc Prepare DDC Solutions prep_ddc->mix prep_cofactors Prepare NADPH System prep_cofactors->mix incubate Incubate at 37°C mix->incubate terminate Terminate Reaction incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze Analyze Supernatant by LC-MS centrifuge->analyze

Workflow for an in vitro metabolism study of DDC.

analytical_workflow sample_collection Collect Biological Sample (e.g., Plasma) derivatization Derivatize DDC (e.g., with Methyl Iodide) sample_collection->derivatization extraction Liquid-Liquid or Solid-Phase Extraction derivatization->extraction analysis Instrumental Analysis (HPLC, GC-MS) extraction->analysis quantification Data Processing and Quantification analysis->quantification

General workflow for the bioanalysis of DDC.

Conclusion

This technical guide provides a comprehensive summary of the current understanding of the pharmacokinetics and metabolism of Diethyldithiocarbamate (DDC). The dose-dependent nature of its pharmacokinetics and its metabolic pathway involving S-methylation and oxidation are key characteristics. The detailed experimental protocols and workflows presented herein offer a practical resource for researchers involved in the development of DDC and related compounds. Further research is warranted to fully elucidate the enzymes involved in DDC metabolism and to characterize its pharmacokinetic profile in various disease states.

References

In-Depth Technical Guide: Discovery and Synthesis of 4F-DDC, a Novel PARP1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of 4F-DDC, a novel and potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP1). This compound has demonstrated significant potential in the context of cancer therapy, particularly for tumors with deficiencies in DNA repair pathways.

Introduction to this compound

This compound, with the full chemical name (E)-2-(2,3-dibromo-4,5-dimethoxybenzylidene)-N-(4-fluorophenyl) hydrazine-1-carbothioamide , is a small molecule inhibitor of PARP1. PARP1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks. In cancer cells with mutations in other DNA repair pathways, such as those involving BRCA1 and BRCA2, inhibition of PARP1 leads to the accumulation of DNA damage and subsequent cell death through a mechanism known as synthetic lethality.

Chemical Structure and Properties:

PropertyValue
Molecular Formula C₁₆H₁₄Br₂FN₃O₂S
Molecular Weight 491.17 g/mol
SMILES S=C(N/N=C/C1=CC(OC)=C(OC)C(Br)=C1Br)NC2=CC=C(F)C=C2
IC₅₀ (PARP1) 82 nM[1]

Synthesis of this compound

While the primary literature describes the synthesis of this compound, a detailed, step-by-step public protocol is not available. However, based on the synthesis of structurally related benzylidene-hydrazinecarbothioamides, a plausible synthetic route can be outlined.[2][3][4][5] The synthesis likely involves a condensation reaction between a substituted benzaldehyde (B42025) and a substituted hydrazinecarbothioamide.

Plausible Synthetic Workflow:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Final Product 2,3-dibromo-4,5-dimethoxybenzaldehyde (B2405252) 2,3-dibromo-4,5-dimethoxybenzaldehyde Condensation Condensation 2,3-dibromo-4,5-dimethoxybenzaldehyde->Condensation 4-fluorophenylhydrazine-1-carbothioamide 4-fluorophenylhydrazine-1-carbothioamide 4-fluorophenylhydrazine-1-carbothioamide->Condensation Recrystallization/Chromatography Recrystallization/Chromatography Condensation->Recrystallization/Chromatography This compound This compound Recrystallization/Chromatography->this compound

Plausible Synthetic Workflow for this compound.

General Experimental Protocol (Hypothesized):

  • Synthesis of (E)-2-(2,3-dibromo-4,5-dimethoxybenzylidene)hydrazine-1-carbothioamide:

    • To a solution of 2,3-dibromo-4,5-dimethoxybenzaldehyde in a suitable solvent (e.g., ethanol), an equimolar amount of thiosemicarbazide (B42300) is added.

    • A catalytic amount of acid (e.g., acetic acid) is often used to facilitate the reaction.

    • The reaction mixture is typically heated under reflux for several hours and monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried.

  • Synthesis of this compound:

    • The intermediate from the previous step is then reacted with 1-fluoro-4-isothiocyanatobenzene in a suitable solvent (e.g., dimethylformamide).

    • The reaction is typically stirred at room temperature for several hours.

    • The final product, this compound, is then isolated through precipitation, filtration, and purified by recrystallization or column chromatography.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of PARP1 with an IC₅₀ value of 82 nM.[1] Its mechanism of action involves the induction of DNA damage and the activation of the cGAS–STING (cyclic GMP-AMP synthase–stimulator of interferon genes) pathway.[1]

Quantitative Biological Data:

AssayCell LineResultReference
PARP1 Inhibition (IC₅₀)-82 nM[1]
In vivo Tumor Growth InhibitionHCC-1937 XenograftsSignificant inhibition of tumor growth[1]

Signaling Pathway of this compound Induced cGAS-STING Activation:

G This compound This compound PARP1_inhibition PARP1 Inhibition This compound->PARP1_inhibition DNA_damage DNA Damage Accumulation PARP1_inhibition->DNA_damage Cytosolic_dsDNA Cytosolic dsDNA Fragments DNA_damage->Cytosolic_dsDNA cGAS cGAS Cytosolic_dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP produces STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates and activates Type_I_IFN Type I Interferon Production IRF3->Type_I_IFN induces transcription of Anti_tumor_immunity Anti-tumor Immunity Type_I_IFN->Anti_tumor_immunity

This compound activates the cGAS-STING pathway.

Experimental Protocols

PARP1 Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against PARP1.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Detection cluster_3 Analysis Prepare_reagents Prepare Reagents (PARP1 enzyme, NAD+, activated DNA) Incubate Incubate PARP1, DNA, and this compound Prepare_reagents->Incubate Prepare_compound Prepare Serial Dilutions of this compound Prepare_compound->Incubate Initiate_reaction Initiate Reaction with NAD+ Incubate->Initiate_reaction Stop_reaction Stop Reaction and Add Detection Reagent Initiate_reaction->Stop_reaction Measure_signal Measure Signal (e.g., fluorescence) Stop_reaction->Measure_signal Calculate_IC50 Calculate IC50 Value Measure_signal->Calculate_IC50

Workflow for a typical PARP1 inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of recombinant human PARP1 enzyme, biotinylated NAD+, and activated DNA in assay buffer.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute in assay buffer.

  • Reaction Setup: In a 96-well plate, add the PARP1 enzyme, activated DNA, and the various concentrations of this compound. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Reaction Initiation: Initiate the reaction by adding the biotinylated NAD+ solution to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent, such as a streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate.

  • Signal Measurement: Read the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot Analysis of PARP1 Cleavage (General Protocol)

This protocol is used to assess the induction of apoptosis by measuring the cleavage of PARP1 in cells treated with this compound.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HCC-1937) and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for PARP1 (which detects both full-length and cleaved PARP1) or a primary antibody specific for cleaved PARP1. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Analyze the band intensities to determine the extent of PARP1 cleavage in response to this compound treatment.

Conclusion

This compound is a promising novel PARP1 inhibitor with potent in vitro and in vivo activity. Its unique mechanism of action, involving the activation of the cGAS-STING pathway, suggests its potential for inducing an anti-tumor immune response in addition to its direct cytotoxic effects. Further research into its synthesis, optimization, and preclinical development is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Unraveling "4F-DDC": A Case of Mistaken Identity in Scientific Nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the experimental protocols for "4F-DDC" in cell culture have revealed a significant case of mistaken identity, with the acronym pointing overwhelmingly to the Dewey Decimal Classification (DDC) system used in library science rather than a specific chemical compound for biological research.

Extensive searches for "this compound" in the context of cell culture, drug development, and molecular biology have yielded no relevant results for a compound or substance with this designation. The vast majority of references to "DDC" are in the context of library and information science, a field unrelated to the user's request for detailed laboratory protocols.

This suggests that "this compound" is likely a misnomer, a typographical error, or a highly specific internal code name for a compound not yet in the public domain. Without the correct chemical name or a more specific identifier, it is impossible to provide the requested detailed application notes, experimental protocols, quantitative data, and signaling pathway diagrams.

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Application Notes and Protocols for the Use of 6-[¹⁸F]fluoro-L-DOPA ([¹⁸F]FDOPA) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of 6-[¹⁸F]fluoro-L-DOPA ([¹⁸F]FDOPA), a radiolabeled analog of the amino acid L-DOPA, in preclinical animal models. Due to a likely typographical error in the initial query for "4F-DDC," this document focuses on the widely utilized and scientifically relevant compound, [¹⁸F]FDOPA. This positron emission tomography (PET) tracer is a powerful tool for the in vivo visualization and quantification of the presynaptic dopaminergic system and for the imaging of neuroendocrine tumors (NETs). [¹⁸F]FDOPA allows for the non-invasive assessment of dopamine (B1211576) synthesis and storage, providing critical insights into pathophysiology and therapeutic responses in various disease models.

The uptake of [¹⁸F]FDOPA reflects the activity of the L-type amino acid transporter, followed by intracellular decarboxylation by DOPA decarboxylase (DDC) to [¹⁸F]fluorodopamine, which is then packaged into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2).[1] This process allows for the imaging of dopaminergic neuron integrity and function, as well as the metabolic activity of certain tumor types that exhibit high DDC activity.[2]

Key Applications in Animal Models

  • Neurodegenerative Diseases: Primarily used in rodent and non-human primate models of Parkinson's disease to assess the loss of dopaminergic neurons in the striatum.[3][4] It is also employed to evaluate the efficacy of neuroprotective and restorative therapies.

  • Oncology: For the detection, staging, and monitoring of treatment response in animal models of neuroendocrine tumors, such as pheochromocytoma and carcinoid tumors.[5][6]

  • Psychiatric Disorders: To investigate alterations in dopamine synthesis capacity in animal models of schizophrenia and other psychiatric conditions.[7]

Data Presentation

Table 1: Biodistribution of L-[¹⁸F]FDOPA in Mice Bearing Neuroendocrine Tumor Xenografts

This table summarizes the ex vivo biodistribution of L-[¹⁸F]FDOPA in NSG mice with different neuroendocrine tumor xenografts at 30 and 120 minutes post-injection. The data is presented as the percentage of the injected dose per cubic centimeter of tissue (%ID/cc).

Tissue/TumorL-[¹⁸F]FDOPA Uptake at 30 min (%ID/cc ± SEM)L-[¹⁸F]FDOPA Uptake at 120 min (%ID/cc ± SEM)Reference
PC12 Tumor35.73 ± 2.5018.82 ± 1.55[5][8]
STC-1 Tumor15.65 ± 1.209.87 ± 0.95[8]
COLO-320 Tumor11.99 ± 0.5015.10 ± 1.30[8]
Pancreas12.50 ± 1.505.50 ± 0.70[5]
Small Intestines10.00 ± 1.204.00 ± 0.50[5]
Kidneys8.00 ± 0.903.00 ± 0.40[5]
Liver6.00 ± 0.702.50 ± 0.30[5]
Table 2: Kinetic Parameters of [¹⁸F]FDOPA in Mouse Striatum

This table presents the striatal dopamine synthesis capacity, represented by the influx rate constant (Kᵢᴹᵒᵈ), in mice following intravenous versus intraperitoneal administration of [¹⁸F]FDOPA.

Administration RouteStriatal Kᵢᴹᵒᵈ (min⁻¹ ± SD)Coefficient of VariationReference
Intravenous (i.v.)0.022 ± 0.004118.4%[7][9]
Intraperitoneal (i.p.)0.024 ± 0.004719.6%[7][9]

Experimental Protocols

Protocol 1: [¹⁸F]FDOPA PET Imaging in a Rat Model of Parkinson's Disease

Objective: To quantify the striatal dopaminergic deficit in a genetic or neurotoxin-induced rat model of Parkinson's disease.

Materials:

  • Adult male rats (e.g., Sprague-Dawley, Wistar, or a transgenic model like SNCAG51D)[3]

  • [¹⁸F]FDOPA

  • Carbidopa (B1219) (AADC inhibitor)[10]

  • Entacapone (B1671355) (COMT inhibitor)[10]

  • Anesthetic (e.g., Isoflurane)

  • PET/CT or PET/MR scanner

  • Tail vein catheter

Procedure:

  • Animal Preparation:

    • Fast the animals for 4-6 hours before the scan to reduce peripheral amino acid competition.

    • Anesthetize the rat using isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance) in a mixture of O₂ and N₂O.[10]

    • Place a catheter in the lateral tail vein for injections.

  • Peripheral Enzyme Inhibition:

    • Administer carbidopa (10 mg/kg) intravenously to inhibit peripheral DOPA decarboxylase (AADC).[10]

    • Subsequently, administer entacapone (10 mg/kg) intravenously to inhibit catechol-O-methyltransferase (COMT).[10] This prevents the peripheral metabolism of [¹⁸F]FDOPA, increasing its bioavailability to the brain.

  • Radiotracer Administration:

    • Thirty minutes after the administration of the inhibitors, inject a bolus of [¹⁸F]FDOPA (e.g., 18.5 ± 7.1 MBq) via the tail vein catheter.[10]

  • PET Imaging:

    • Commence a dynamic PET scan immediately after the [¹⁸F]FDOPA injection.

    • Acquire data for a total of 90-120 minutes.[10][11]

    • A typical framing sequence could be: 6 x 10s, 6 x 30s, 11 x 60s, 15 x 180s, 3 x 600s.[11]

  • Data Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., FBP or OSEM).

    • Co-register the PET images with a CT or MRI template for anatomical reference.

    • Define regions of interest (ROIs) for the striatum (target region) and cerebellum (reference region).[10]

    • Generate time-activity curves (TACs) for the striatum and cerebellum.

    • Perform kinetic modeling using a reference tissue model, such as the Patlak or Logan graphical analysis, to calculate the influx rate constant (Kᵢ) or the effective distribution volume ratio (EDVR) of [¹⁸F]FDOPA in the striatum.[3][10]

Protocol 2: [¹⁸F]FDOPA PET/CT Imaging of Neuroendocrine Tumors in a Mouse Xenograft Model

Objective: To visualize and quantify the uptake of [¹⁸F]FDOPA in a subcutaneous neuroendocrine tumor model in mice.

Materials:

  • Immunocompromised mice (e.g., NSG)

  • Neuroendocrine tumor cell line (e.g., PC12, STC-1)[5]

  • [¹⁸F]FDOPA

  • Anesthetic (e.g., Isoflurane)

  • PET/CT scanner

  • Tail vein catheter (optional, intraperitoneal injection is an alternative)

Procedure:

  • Tumor Implantation:

    • Inject a suspension of the chosen NET cell line subcutaneously into the flank of the mice.

    • Allow the tumors to grow to a suitable size for imaging (e.g., 100-200 mm³).

  • Animal Preparation:

    • Fast the mice for 4-6 hours prior to imaging.

    • Anesthetize the mouse with isoflurane.

  • Radiotracer Administration:

    • Inject [¹⁸F]FDOPA (e.g., 9 MBq) via the tail vein or intraperitoneally.[5]

  • PET/CT Imaging:

    • Acquire static PET/CT images at specific time points post-injection, for example, at 30 and 120 minutes.[5]

    • The CT scan provides anatomical localization of the tumor and other organs.

  • Data Analysis:

    • Reconstruct the PET and CT images.

    • Fuse the PET and CT images for combined functional and anatomical information.

    • Draw ROIs on the tumor and other organs of interest (e.g., pancreas, liver, kidneys) on the co-registered images.

    • Calculate the tracer uptake in each ROI, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g) or per cubic centimeter (%ID/cc).[5]

  • Ex Vivo Biodistribution (Optional but Recommended):

    • At the end of the imaging session, euthanize the animals.

    • Dissect the tumor and other organs of interest.

    • Weigh the tissue samples and measure their radioactivity using a gamma counter.

    • Calculate the %ID/g for each tissue to confirm the in vivo imaging data.[8]

Visualizations

Dopaminergic_Signaling_Pathway cluster_blood Bloodstream cluster_neuron Presynaptic Dopaminergic Neuron FDOPA_blood [¹⁸F]FDOPA LAT L-Type Amino Acid Transporter (LAT) FDOPA_blood->LAT FDOPA_neuron [¹⁸F]FDOPA LAT->FDOPA_neuron DDC DOPA Decarboxylase (DDC) FDOPA_neuron->DDC Decarboxylation FDA [¹⁸F]Fluorodopamine DDC->FDA VMAT2 VMAT2 FDA->VMAT2 FDA_vesicle [¹⁸F]Fluorodopamine VMAT2->FDA_vesicle Packaging Vesicle Synaptic Vesicle

Caption: [¹⁸F]FDOPA uptake and metabolism in a dopaminergic neuron.

PET_Imaging_Workflow cluster_preparation Animal Preparation cluster_imaging PET/CT Imaging cluster_analysis Data Analysis Animal Rodent Model (e.g., Rat, Mouse) Anesthesia Anesthesia (Isoflurane) Animal->Anesthesia Inhibitors Peripheral Enzyme Inhibitors (Carbidopa & Entacapone) Anesthesia->Inhibitors Injection [¹⁸F]FDOPA Injection (i.v. or i.p.) Inhibitors->Injection Scan Dynamic or Static PET/CT Scan Injection->Scan Reconstruction Image Reconstruction & Co-registration Scan->Reconstruction ROI ROI Definition (e.g., Striatum, Tumor) Reconstruction->ROI Analysis Kinetic Modeling or Uptake Quantification ROI->Analysis Results Quantitative Results (Kᵢ, %ID/cc) Analysis->Results

Caption: General workflow for [¹⁸F]FDOPA PET imaging in animal models.

References

Application Note and Protocol for the Dissolution of a Novel Research Compound for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identity of the compound "4F-DDC" could not be definitively established from available resources. The following document provides a generalized protocol for the dissolution of a novel research compound. It is imperative that the user verifies the specific identity, purity, and physicochemical properties of their compound of interest before proceeding. All safety precautions must be tailored to the known and potential hazards of the specific substance being handled. This protocol is intended for use by trained researchers and scientists in a controlled laboratory setting.

Application Notes

The accurate and reproducible preparation of test compound solutions is fundamental to the integrity of experimental data in drug discovery and development. The choice of solvent and the dissolution methodology can significantly impact the compound's stability, bioavailability, and, ultimately, its observed biological activity. This document outlines a systematic approach to determining the optimal solvent and developing a robust protocol for the preparation of solutions for both in vitro and in vivo experiments. Adherence to a standardized protocol is crucial for ensuring consistency across experiments and for the reliable interpretation of results.

When preparing a stock solution, it is recommended to select an appropriate solvent based on the physicochemical properties of the compound.[1] For many organic molecules, Dimethyl Sulfoxide (DMSO) is a common solvent of choice; however, it is critical to maintain the final concentration of DMSO in assays below 0.1% to avoid solvent-induced artifacts.[1] The stability of the compound in the chosen solvent and under the specified storage conditions should be thoroughly evaluated to ensure the integrity of the stock solution over time.[2][3]

For in vivo studies, the formulation of the compound is a critical step that can influence its pharmacokinetic and pharmacodynamic profile. The selection of a vehicle must consider the route of administration, the required dose, and the potential for toxicity of the vehicle itself. It is often necessary to prepare a suspension or a co-solvent formulation for poorly water-soluble compounds.

Experimental Protocols

Safety Precautions
  • Always consult the Safety Data Sheet (SDS) for the specific compound and solvents being used.[4][5]

  • Handle the compound in a chemical fume hood to avoid inhalation of dust or vapors.[1]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Take precautions against static discharge, especially when handling flammable solvents.[6]

Materials
  • Test Compound (e.g., this compound)

  • Analytical balance

  • Spatula

  • Glass vials (amber vials for light-sensitive compounds)[1]

  • Volumetric flasks

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Solvents (e.g., DMSO, Ethanol, Saline, Water for Injection)

  • Cell culture medium or assay buffer (for in vitro experiments)

  • Vehicle components (e.g., Tween® 80, PEG-400, Carboxymethylcellulose) (for in vivo experiments)

Protocol for Solubility Determination
  • Weigh out a small, precise amount of the test compound (e.g., 1-5 mg) into a pre-weighed glass vial.

  • Add a small, measured volume of the first solvent to be tested (e.g., 100 µL).

  • Vortex the vial for 1-2 minutes to facilitate dissolution.

  • If the compound does not dissolve, sonicate the vial for 10-15 minutes. If the compound is heat-stable, gentle warming (e.g., to 37°C) can be applied.[1]

  • If the compound is fully dissolved, record the concentration and proceed to the next highest target concentration by adding more compound.

  • If the compound is not fully dissolved, add another measured volume of the solvent and repeat steps 3-4 until the compound dissolves completely. Record the final concentration.

  • Repeat this process for a panel of common laboratory solvents to determine the optimal solvent for stock solution preparation.

Protocol for Stock Solution Preparation
  • Based on the solubility data, select the most appropriate solvent that allows for a high concentration stock solution. DMSO is a common choice for many nonpolar compounds.

  • Calculate the required mass of the test compound to prepare a stock solution of a desired concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Carefully weigh the calculated mass of the compound and transfer it to a volumetric flask or a suitable vial.

  • Add a portion of the chosen solvent (e.g., about 80% of the final volume) to the flask.

  • Vortex and/or sonicate the solution until the compound is completely dissolved.[1]

  • Once dissolved, add the solvent to reach the final desired volume.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes or vials to avoid repeated freeze-thaw cycles.

  • Store the stock solution under appropriate conditions (e.g., -20°C or -80°C) and protect from light if necessary.

Protocol for Preparing Working Solutions for In Vitro Experiments
  • Thaw an aliquot of the stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the final desired concentration in your assay medium or buffer.

  • It is crucial to add the stock solution to the assay medium while vortexing the medium to prevent precipitation of the compound.[1]

  • Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤ 0.1%) to prevent solvent-induced effects on the cells or assay components.

  • Prepare a vehicle control by adding the same amount of solvent to the assay medium without the test compound.

Protocol for Preparing Formulations for In Vivo Experiments

The choice of vehicle for in vivo administration depends on the compound's solubility, the route of administration, and toxicity considerations.

  • For Soluble Compounds:

    • If the compound is soluble in an aqueous vehicle, it can be dissolved directly in saline or phosphate-buffered saline (PBS).

    • The pH of the final formulation may need to be adjusted to improve solubility and stability.

  • For Poorly Soluble Compounds (Suspension):

    • A common vehicle for oral or intraperitoneal administration is 0.5% (w/v) Carboxymethylcellulose (CMC) in water.

    • The test compound can be suspended in the CMC solution by sonication or homogenization.

    • A surfactant, such as 0.1% Tween® 80, can be added to aid in wetting the compound and creating a more uniform suspension.

Data Presentation

Table 1: Solubility of Test Compound in Common Solvents

SolventSolubility (mg/mL)Molar Solubility (M)Observations
DMSO
Ethanol
Methanol
Acetonitrile
Water
PBS (pH 7.4)

Table 2: Recommended Concentrations for Experiments

Experiment TypeVehicle/SolventStock ConcentrationWorking ConcentrationFinal Solvent Conc.
In Vitro Cell-Based AssayDMSO / Cell Culture Medium50 mM1 nM - 100 µM≤ 0.1%
In Vivo (Oral Gavage)0.5% CMC, 0.1% Tween 80N/A (Suspension)1 - 50 mg/kgN/A
In Vivo (IV Injection)Saline with 5% DMSO, 10% PEG-40010 mg/mL0.1 - 5 mg/kg5% DMSO

Visualizations

G cluster_prep Phase 1: Preparation and Solubility Testing cluster_stock Phase 2: Stock Solution Preparation cluster_exp Phase 3: Experimental Use weigh Weigh Test Compound add_solvent Add Solvent Incrementally weigh->add_solvent mix Vortex / Sonicate add_solvent->mix observe Observe for Dissolution mix->observe observe->add_solvent Not Dissolved record Record Solubility Data observe->record Fully Dissolved calculate Calculate Mass for Target Concentration record->calculate Select Optimal Solvent dissolve Dissolve in Optimal Solvent calculate->dissolve aliquot Aliquot and Store at -20°C to -80°C dissolve->aliquot invitro Prepare In Vitro Working Solution (e.g., in Media) aliquot->invitro invivo Prepare In Vivo Formulation (e.g., Suspension) aliquot->invivo

Caption: Workflow for Solubility Determination and Solution Preparation.

G cluster_pathway Intracellular Signaling Cascade receptor Cell Surface Receptor protein1 Kinase A receptor->protein1 Activates compound Test Compound (e.g., this compound) compound->receptor protein2 Phosphatase B protein1->protein2 Inhibits tf Transcription Factor protein2->tf Dephosphorylates (Inactivates) gene Target Gene Expression tf->gene response Cellular Response (e.g., Apoptosis) gene->response

Caption: Example Signaling Pathway for Compound Target Validation.

References

Application Notes and Protocols for 4F-DDC as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4F-DDC, with the full chemical name (E)-2-(2,3-dibromo-4,5-dimethoxybenzylidene)-N-(4-fluorophenyl) hydrazine-1-carbothioamide, is a novel and potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2] As a chemical probe, this compound offers a valuable tool for investigating the roles of PARP1 in cellular processes, particularly in the context of DNA damage repair and cancer biology. Its mechanism of action involves the induction of DNA damage and the subsequent activation of the cGAS-STING pathway, leading to selective cytotoxicity in cancer cells with deficiencies in DNA repair pathways, such as those with BRCA mutations.[1][3]

These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cells, including methods for assessing cell viability, DNA damage, apoptosis, and the activation of relevant signaling pathways.

Quantitative Data

ParameterValueTarget/SystemReference
IC50 82 ± 9 nMPARP1[1]
Cell Line Specificity Highly potent against HCC-1937 (BRCA1-/-) breast cancer cellsHuman breast cancer cell line[1]

Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of PARP1, which leads to the accumulation of DNA single-strand breaks. In cells with deficient homologous recombination repair (e.g., BRCA-mutant cells), these unresolved single-strand breaks are converted into DNA double-strand breaks (DSBs) during DNA replication. The accumulation of cytoplasmic DNA fragments resulting from these DSBs activates the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, an innate immune signaling cascade. This activation triggers a downstream signaling cascade, leading to the production of type I interferons and other inflammatory cytokines, ultimately contributing to apoptosis and cell death.

Figure 1: this compound signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cells.

Materials:

  • Breast cancer cell lines (e.g., HCC-1937, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for 72 hours. Include a vehicle control (DMSO).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for cGAS-STING Pathway Activation

This protocol is to detect the activation of the cGAS-STING pathway in response to this compound treatment.

Materials:

  • HCC-1937 cells

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, anti-STING, anti-cGAS, anti-β-actin.

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat HCC-1937 cells with this compound (e.g., 100 nM) for 48 hours.

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Separate 30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

WB_Workflow start Cell Treatment with this compound lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-TBK1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Figure 2: Western Blot workflow.
Immunofluorescence for γH2AX Foci Formation

This protocol is to visualize and quantify DNA double-strand breaks by staining for γH2AX foci.

Materials:

  • HCC-1937 cells grown on coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking buffer (5% BSA in PBS)

  • Primary antibody: anti-γH2AX (Ser139)

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells on coverslips with this compound (e.g., 100 nM) for 24 hours.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block with blocking buffer for 1 hour at room temperature.

  • Incubate with anti-γH2AX primary antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides with antifade mounting medium.

  • Visualize and quantify the γH2AX foci using a fluorescence microscope.

Apoptosis Analysis by Flow Cytometry

This protocol is for quantifying apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • HCC-1937 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat HCC-1937 cells with this compound (e.g., 100 nM) for 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments should be conducted in accordance with institutional guidelines.

Materials:

  • Female BALB/c nude mice (4-6 weeks old)

  • HCC-1937 cells

  • Matrigel

  • This compound formulation for injection (e.g., in a vehicle of saline/DMSO)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 5 x 10⁶ HCC-1937 cells mixed with Matrigel into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Measure tumor volume with calipers every few days.

  • Monitor the body weight and general health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Disclaimer

This document provides general guidance and protocols for the use of this compound as a chemical probe. Researchers should optimize these protocols for their specific experimental conditions and cell lines. Appropriate safety precautions should be taken when handling all chemical and biological materials.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 4F-DDC Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability encountered when working with 4F-DDC, a fluorinated derivative of diethyldithiocarbamate (B1195824) (DDC). The introduction of fluorine can significantly alter the physicochemical properties, stability, and biological activity of the parent compound, leading to unique experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it differ from DDC?

A1: this compound is presumed to be a fluorinated version of diethyldithiocarbamate. The "4F" likely indicates the position of fluorine substitution, which can influence the compound's lipophilicity, metabolic stability, and binding affinity to its biological targets. Fluorination can lead to altered pharmacokinetic and pharmacodynamic profiles compared to the non-fluorinated parent compound, DDC.

Q2: Why am I observing inconsistent results in my cell-based assays with this compound?

A2: Inconsistent results can stem from several factors related to the properties of fluorinated compounds. These may include issues with compound stability in aqueous media, leading to variable effective concentrations, or interactions with components of the cell culture media.[1] It is also possible that the compound's potency is highly sensitive to minor variations in experimental conditions.

Q3: My this compound solution appears to precipitate upon dilution in aqueous buffer. What should I do?

A3: Precipitation is a common issue with organic compounds in aqueous solutions. First, verify the solubility of this compound in your specific buffer system.[2] Consider preparing a higher concentration stock solution in an organic solvent like DMSO and then diluting it serially in the aqueous buffer, ensuring vigorous mixing. If precipitation persists, exploring the use of solubilizing agents or alternative buffer compositions may be necessary.

Q4: How can I confirm the stability of this compound under my experimental conditions?

A4: The stability of fluorinated compounds can be assessed using techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.[2] These methods allow for the quantification of the parent compound and the detection of any degradation products over time under specific experimental conditions (e.g., temperature, pH, light exposure).[3]

Q5: Could the fluorine atom in this compound be metabolically cleaved, and what are the implications?

A5: Cleavage of the carbon-fluorine bond can occur through metabolic processes, potentially leading to the formation of reactive metabolites and fluoride (B91410) ions, which can have toxicological implications.[1] Understanding the metabolic fate of this compound is crucial, especially for in vivo studies. This can be investigated through in vitro metabolism studies using liver microsomes or other relevant enzyme systems.

Troubleshooting Guides

Issue 1: High Variability in Potency (IC₅₀/EC₅₀) Measurements
Potential Cause Troubleshooting Steps
Compound Instability Perform a time-course stability study of this compound in your assay medium using HPLC-MS to check for degradation.[2] If degradation is observed, shorten the incubation time or prepare fresh solutions immediately before use.
Poor Solubility Visually inspect for precipitation after dilution. Determine the kinetic solubility of this compound in the assay medium. If solubility is low, consider using a co-solvent or a different formulation approach.
Interaction with Assay Components Evaluate potential interactions of this compound with serum proteins or other components in the assay medium that might reduce its free concentration.
Cell Health Variability Ensure consistent cell seeding density, passage number, and overall cell health across experiments. Monitor cell viability in the presence of the vehicle control.
Issue 2: Unexpected Off-Target Effects
Potential Cause Troubleshooting Steps
Altered Target Selectivity The addition of fluorine can change the binding profile of the molecule. Profile this compound against a panel of related and unrelated targets to assess its selectivity.
Formation of Active Metabolites Investigate the metabolic profile of this compound to identify any metabolites that may have their own biological activity.
Non-specific Toxicity Assess the general cytotoxicity of this compound to distinguish between specific pharmacological effects and non-specific toxicity. This can be done using assays that measure cell membrane integrity or metabolic activity.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC-MS

This protocol provides a general method for evaluating the stability of this compound in a solution, such as cell culture medium or buffer.

  • Stock Solution Preparation : Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Sample Preparation : Dilute the stock solution to a final concentration of 10 µM in the test solution (e.g., cell culture medium with 10% FBS). Prepare a control sample (T=0) by immediately stopping the reaction with a threefold excess of cold acetonitrile.

  • Incubation : Incubate the test solution under the desired experimental conditions (e.g., 37°C, 5% CO₂).

  • Time Points : At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the sample and quench the reaction with cold acetonitrile.

  • Sample Processing : Centrifuge the samples to pellet any precipitated proteins. Transfer the supernatant to HPLC vials for analysis.

  • HPLC-MS Analysis : Analyze the samples using a suitable HPLC-MS method to quantify the remaining parent compound and identify any potential degradation products.

  • Data Analysis : Plot the percentage of remaining this compound against time to determine its stability profile.

Data Presentation

Table 1: Forced Degradation Study Parameters for this compound

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

Stress Condition Typical Parameters Purpose
Acid Hydrolysis 0.1 M HCl, 60°C, 24hTo assess stability in acidic conditions.
Base Hydrolysis 0.1 M NaOH, 60°C, 24hTo assess stability in basic conditions.
Oxidation 3% H₂O₂, RT, 24hTo evaluate susceptibility to oxidation.
Thermal Stress 80°C, 72h (solid and solution)To determine thermal stability.
Photostability ICH Q1B guidelinesTo assess stability under light exposure.

Visualizations

Experimental_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Troubleshooting A This compound Synthesis & Purification B Stock Solution (e.g., 10 mM in DMSO) A->B C Working Solution Preparation B->C D Cell Seeding & Treatment C->D E Incubation D->E F Data Acquisition E->F G Data Analysis F->G H Inconsistent Results? G->H I Troubleshooting (Stability, Solubility) H->I Yes J Final Results H->J No

Caption: A general workflow for experiments involving this compound.

Caption: A decision tree for troubleshooting experimental variability.

References

Technical Support Center: Synthesis of 4'-Deoxy-4'-fluorocytidine (4F-DDC)

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 4'-fluoro-nucleosides, which are applicable to the synthesis of 4F-DDC.

Question 1: What are the common strategies for introducing a fluorine atom at the 4'-position of a nucleoside?

There are two primary strategies for the synthesis of 4'-fluorinated nucleosides: the divergent approach, which involves direct fluorination of a nucleoside moiety, and the convergent approach, which involves coupling a pre-fluorinated sugar with a nucleobase. A common method involves the fluorination of a protected 4',5'-dehydro-nucleoside intermediate. Another established method is the sequential bromination and fluorination of a suitably protected ribofuranose or nucleoside.[1][2][3][4]

Question 2: My fluorination reaction is resulting in a low yield of the desired 4'-fluoro product. What are the potential causes and solutions?

Low yields in 4'-fluorination reactions can stem from several factors:

  • Inefficient Fluorinating Agent: The choice of fluorinating agent is critical. Diethylaminosulfur trifluoride (DAST) is a versatile reagent for hydroxyl group substitution with fluorine.[5] Other effective reagents include silver fluoride (B91410) (AgF) in combination with an electrophile like N-iodosuccinimide (NIS) or iodine (I2), and tetra-n-butylammonium fluoride (TBAF).[1][6] Optimizing the fluorinating agent and its stoichiometry is a key step.

  • Competing Reactions: The formation of undesired side products, such as elimination products or rearrangement of the carbohydrate ring, can significantly reduce the yield. Careful control of reaction temperature and the use of non-polar solvents can help minimize these side reactions.

  • Steric Hindrance: The accessibility of the 4'-position to the fluorinating agent can be hindered by bulky protecting groups on the sugar moiety. It may be necessary to redesign the protecting group strategy to reduce steric hindrance around the reaction center.

  • Moisture in the Reaction: Fluorinating agents are often sensitive to moisture, which can lead to their decomposition and the formation of byproducts. Ensuring anhydrous reaction conditions by using dry solvents and reagents is crucial.

Question 3: I am observing the formation of multiple products in my reaction mixture, making purification difficult. How can I improve the selectivity of the reaction?

Poor selectivity is a common challenge in nucleoside chemistry. To improve the selectivity towards the desired 4'-fluoro isomer:

  • Choice of Halogenating Agent for Sequential Halogenation-Fluorination: In methods involving a halogenation step prior to fluorination, the choice of halogen can influence the stereochemical outcome of the subsequent fluorination.

  • Reaction Temperature: Lowering the reaction temperature can often enhance the selectivity of the fluorination step, favoring the formation of the thermodynamically more stable product.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experimenting with a range of anhydrous solvents, from non-polar (e.g., toluene, dichloromethane) to polar aprotic (e.g., acetonitrile, DMF), can help identify conditions that favor the desired product.

Question 4: The deprotection of my final product is leading to degradation and low yields. What can I do to improve this step?

Deprotection is a critical final step that can impact the overall yield.

  • Orthogonal Protecting Groups: Employ a protecting group strategy where the different protecting groups can be removed under distinct conditions (orthogonal protection). This allows for selective deprotection without affecting other parts of the molecule.

  • Milder Deprotection Reagents: If standard deprotection conditions (e.g., strong acid or base) are causing degradation, explore milder alternatives. For example, for silyl (B83357) ethers, fluoride sources like TBAF or HF-pyridine are common. For acyl groups, ammonolysis (e.g., NH3 in methanol) is a standard procedure.

  • Reaction Monitoring: Carefully monitor the deprotection reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid prolonged reaction times that can lead to product degradation.

Quantitative Data on Analogous Syntheses

The following table summarizes reported yields for key steps in the synthesis of 4'-fluoro-nucleoside analogs. This data can serve as a benchmark for optimizing the synthesis of this compound.

Reaction StepStarting MaterialProductReagents and ConditionsYield (%)Reference
Fluorination4',5'-dehydro-uridine derivative4'-fluoro-uridine derivativeAgF/I2Not Specified[1]
Glycosylation4-fluoro-β-D-ribofuranose4'-fluorinated nucleosidesN,O-bis-(trimethylsilyl) trifluoroacetamide, trimethylsilyl (B98337) triflateGood[3]
DeprotectionProtected 4'-fluoro-2',3'-O-isopropylideneuridine4'-fluoro-uridineHydrolysisNot Specified[1]
C-F Bond Formation4'-hydroxy-methyl carbocyclic nucleoside4'-α-fluoro-methyl carbocyclic nucleoside1 M TBAF in THFNot Specified[6]

Experimental Protocols

While a specific protocol for this compound is not available, the following generalized methodology for the synthesis of a 4'-fluoro-nucleoside via a sequential bromination-fluorination approach can be adapted.

General Protocol for the Synthesis of a 4'-Fluoro-Nucleoside

  • Protection of the Starting Nucleoside: Protect the hydroxyl groups of the starting cytidine (B196190) derivative (e.g., with benzoyl or silyl groups) to prevent side reactions. The choice of protecting groups should be compatible with the subsequent reaction conditions.

  • Radical Bromination at the 4'-Position: Dissolve the protected nucleoside in a suitable solvent (e.g., carbon tetrachloride). Add a radical initiator (e.g., AIBN) and a brominating agent (e.g., N-bromosuccinimide). Irradiate the reaction mixture with a UV lamp at an appropriate temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Fluorination of the 4'-Bromo Intermediate: To the crude 4'-bromo intermediate dissolved in an anhydrous aprotic solvent (e.g., acetonitrile), add a fluoride source such as silver fluoride (AgF). The reaction is typically stirred at room temperature or slightly elevated temperatures in the dark.

  • Deprotection: Remove the protecting groups using appropriate conditions. For example, benzoyl groups can be removed by treatment with ammonia (B1221849) in methanol. Silyl groups are typically removed with a fluoride source like TBAF.

  • Purification: Purify the final product using column chromatography on silica (B1680970) gel.

Visualizations

Experimental Workflow for 4'-Fluoro-Nucleoside Synthesis

G A Start: Protected Cytidine B Step 1: 4',5'-Unsaturation or 4'-Hydroxyl Activation A->B Introduce reactivity at 4' position C Step 2: Electrophilic Fluorination (e.g., Selectfluor, DAST) B->C Introduce fluorine D Protected 4'-Fluoro-Cytidine Derivative C->D E Step 3: Deprotection D->E Removal of protecting groups F Final Product: 4'-Deoxy-4'-fluorocytidine E->F G Purification (Column Chromatography) F->G

Caption: A generalized workflow for the synthesis of 4'-Deoxy-4'-fluorocytidine.

Troubleshooting Logic for Low Yield in Fluorination Step

G Start Low Yield in Fluorination Step Q1 Is the reaction anhydrous? Start->Q1 A1_Yes Proceed to next check Q1->A1_Yes Yes A1_No Action: Dry all solvents and reagents. Use inert atmosphere (Ar/N2). Q1->A1_No No Q2 Is the fluorinating agent optimal? A1_Yes->Q2 A2_Yes Proceed to next check Q2->A2_Yes Yes A2_No Action: Screen alternative fluorinating agents (e.g., DAST, AgF/NIS, TBAF). Q2->A2_No No Q3 Are there significant side products? A2_Yes->Q3 A3_Yes Action: Lower reaction temperature. Optimize solvent polarity. Q3->A3_Yes Yes A3_No Proceed to next check Q3->A3_No No Q4 Is steric hindrance an issue? A3_No->Q4 A4_Yes Action: Re-evaluate protecting group strategy. Use less bulky protecting groups. Q4->A4_Yes Yes A4_No Yield Improved? Q4->A4_No No

Caption: A decision tree for troubleshooting low yields in the fluorination step.

References

Technical Support Center: Overcoming 4F-DDC Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with the compound 4F-DDC.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for dissolving this compound?

A1: this compound is known to have low aqueous solubility. For initial experiments, organic solvents are recommended. The choice of solvent can significantly impact the achievable concentration. Below is a table summarizing the approximate solubility in common laboratory solvents.

Table 1: Approximate Solubility of this compound in Common Solvents

SolventSolubility (mg/mL) at 25°CNotes
Dimethyl Sulfoxide (DMSO)~ 50Recommended for stock solutions. May precipitate when diluted in aqueous buffers.
Dimethylformamide (DMF)~ 30Alternative to DMSO for stock solutions.
Ethanol (B145695)~ 10Lower solubility compared to DMSO and DMF.
Methanol~ 5Limited solubility.
Water< 0.1Practically insoluble.
Phosphate-Buffered Saline (PBS) pH 7.4< 0.1Insoluble in physiological buffers.

Q2: My this compound precipitated out of solution after diluting my DMSO stock in an aqueous buffer. What should I do?

A2: This is a common issue known as "antisolvent precipitation." It occurs when a compound dissolved in a good solvent (like DMSO) is introduced into a poor solvent (like an aqueous buffer). To mitigate this, consider the following troubleshooting steps:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous medium.

  • Use a co-solvent: Incorporating a co-solvent that is miscible with both the organic stock solvent and the aqueous buffer can improve solubility.[1]

  • Adjust the pH: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[1][2]

  • Incorporate surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[1][3]

Troubleshooting Guides

Guide 1: Systematic Approach to Improving this compound Solubility

This guide provides a step-by-step workflow for systematically addressing this compound solubility issues.

Solubility_Troubleshooting_Workflow start Start: this compound Solubility Issue check_concentration Is the final concentration too high? start->check_concentration lower_concentration Lower the final concentration check_concentration->lower_concentration Yes try_cosolvent Try adding a co-solvent (e.g., Ethanol, Propylene Glycol) check_concentration->try_cosolvent No success Solubility Issue Resolved lower_concentration->success adjust_pH Adjust pH of the aqueous buffer try_cosolvent->adjust_pH use_surfactant Incorporate a surfactant (e.g., Tween-80, Cremophor EL) adjust_pH->use_surfactant complexation Consider complexation with cyclodextrins use_surfactant->complexation solid_dispersion Prepare a solid dispersion complexation->solid_dispersion fail Consult further with a formulation specialist solid_dispersion->fail

Caption: A workflow for troubleshooting this compound solubility issues.

Guide 2: Experimental Protocols for Solubility Enhancement
  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • In a separate tube, prepare the co-solvent/buffer mixture. For example, a 10% ethanol in PBS solution.

  • Slowly add the this compound stock solution to the co-solvent/buffer mixture while vortexing to ensure rapid mixing.

  • Visually inspect for any precipitation. If the solution remains clear, it can be used for the experiment.

  • Determine if this compound has ionizable groups by analyzing its chemical structure.

  • Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 8.0, 9.0).

  • Prepare a concentrated stock of this compound in a suitable organic solvent (e.g., DMSO).

  • Add a small aliquot of the this compound stock to each buffer to achieve the desired final concentration.

  • Incubate the samples for a set period (e.g., 2 hours) at a controlled temperature.

  • Centrifuge the samples to pellet any undissolved compound.

  • Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility of this compound as a function of pH to determine the optimal pH for dissolution.

Table 2: Hypothetical pH-Dependent Solubility of this compound

pHSolubility (µg/mL)
5.00.5
6.01.2
7.02.5
8.010.8
9.025.3
  • Prepare a stock solution of a surfactant (e.g., 10% Tween-80 in water).

  • Prepare your aqueous buffer and add the surfactant stock to achieve a final concentration above its critical micelle concentration (CMC).

  • Prepare a concentrated stock of this compound in an organic solvent (e.g., DMSO).

  • Slowly add the this compound stock to the surfactant-containing buffer while vortexing.

  • Visually inspect for clarity and proceed with the experiment if no precipitation is observed.

Advanced Strategies

For persistent solubility challenges, more advanced formulation techniques may be necessary. These often require specialized equipment and expertise.

  • Complexation: Utilizing cyclodextrins to form inclusion complexes can significantly enhance the aqueous solubility of hydrophobic molecules.[1]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at the molecular level can improve its dissolution rate and solubility.[3] Techniques such as solvent evaporation or hot-melt extrusion are commonly employed.[4]

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface area available for dissolution.[2][4] Techniques like micronization or nanosuspension can be effective.[1][4]

Advanced_Solubility_Strategies persistent_issue Persistent Solubility Issue complexation Complexation (e.g., with Cyclodextrins) persistent_issue->complexation solid_dispersion Solid Dispersion (e.g., with a hydrophilic polymer) persistent_issue->solid_dispersion particle_size_reduction Particle Size Reduction (e.g., Micronization, Nanosuspension) persistent_issue->particle_size_reduction formulation_development Advanced Formulation Development complexation->formulation_development solid_dispersion->formulation_development particle_size_reduction->formulation_development

Caption: Overview of advanced strategies for enhancing solubility.

References

Technical Support Center: Minimizing Off-Target Effects of Aromatic L-Amino Acid Decarboxylase (DDC) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific molecule "4F-DDC" could not be definitively identified in publicly available scientific literature. Therefore, this technical support center has been created using Carbidopa (B1219) , a well-characterized peripheral DOPA Decarboxylase (DDC) inhibitor, as a representative example to address strategies for minimizing off-target effects. The principles and methodologies described herein are broadly applicable to the study of other small molecule inhibitors.

This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments with DDC inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of DDC inhibitors like Carbidopa, and what are its intended "on-target" effects?

A1: DOPA Decarboxylase (DDC) is an enzyme responsible for the conversion of L-DOPA to dopamine (B1211576).[1] In the treatment of Parkinson's disease, L-DOPA is administered to replenish dopamine levels in the brain. However, much of the L-DOPA is converted to dopamine in the periphery before it can cross the blood-brain barrier, leading to systemic side effects and reduced efficacy.[2][3]

Carbidopa is a peripheral DDC inhibitor that does not cross the blood-brain barrier.[2] Its intended "on-target" effect is to inhibit the peripheral DDC enzyme, thereby preventing the premature conversion of L-DOPA to dopamine in the bloodstream.[3] This increases the bioavailability of L-DOPA to the brain and reduces peripheral side effects such as nausea and cardiac arrhythmias.[2][3]

Q2: What are the known or potential "off-target" effects of Carbidopa?

A2: While Carbidopa is designed for peripheral DDC inhibition, some effects can be considered "off-target" or undesirable, particularly with high doses or prolonged use. These can include:

  • Central DDC Inhibition: At higher doses, Carbidopa may cross the blood-brain barrier to a limited extent and inhibit central DDC activity. This can interfere with the desired conversion of L-DOPA to dopamine in the brain.[4]

  • Interaction with other Pyridoxal-5'-Phosphate (PLP)-dependent enzymes: DDC is a PLP-dependent enzyme.[5] While Carbidopa is relatively selective, there is a potential for interaction with other PLP-dependent enzymes, which could lead to broader metabolic disturbances.[6]

  • Motor Fluctuations: Long-term treatment with L-DOPA/Carbidopa can lead to motor complications such as dyskinesia (involuntary movements) and "on-off" phenomena, where patients experience periods of good motor control ("on") and poor motor control ("off").[7][8] While these are primarily attributed to the pulsatile stimulation of dopamine receptors and disease progression, the pharmacology of the treatment regimen plays a significant role.

  • Gastrointestinal and Cardiovascular Effects: Although Carbidopa reduces many of the peripheral side effects of L-DOPA, some patients may still experience nausea, vomiting, or orthostatic hypotension.[9][10]

Q3: How can I minimize the potential off-target effects of a DDC inhibitor in my experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable experimental data. Here are several strategies:

  • Dose-Response Studies: Conduct thorough dose-response experiments to determine the lowest effective concentration of the DDC inhibitor that achieves the desired on-target effect (e.g., sufficient peripheral DDC inhibition) without causing significant off-target effects.

  • Use of Control Compounds: Include a structurally similar but inactive analog of your DDC inhibitor as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.

  • Orthogonal Approaches: Use alternative methods to confirm your findings. For example, use a different, structurally unrelated DDC inhibitor (e.g., Benserazide) to see if it produces the same on-target effect.[11]

  • In Vitro Selectivity Profiling: Test the inhibitor against a panel of related enzymes (e.g., other PLP-dependent decarboxylases) to determine its selectivity profile.

  • Cell-Based Assays: Utilize cell-based assays to assess the compound's effects on various cellular pathways and to identify potential cytotoxicity or other off-target cellular responses.[12][13]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Troubleshooting Steps
Inconsistent results between in vitro and in vivo experiments. The inhibitor may have different metabolic stability or off-target effects in a whole organism compared to a purified enzyme system.1. Perform pharmacokinetic studies to determine the inhibitor's absorption, distribution, metabolism, and excretion (ADME) profile. 2. Conduct ex vivo assays using tissue homogenates to assess DDC inhibition in a more complex biological matrix.
Unexpected changes in signaling pathways unrelated to dopamine metabolism. The inhibitor may be interacting with off-target proteins, such as kinases or other enzymes.[14]1. Perform a broad kinase inhibitor profiling assay to identify potential off-target kinase interactions. 2. Utilize proteomic approaches, such as thermal proteome profiling (TPP), to identify cellular targets of the inhibitor.
High levels of cytotoxicity in cell-based assays. The inhibitor may be causing off-target toxicity through mechanisms unrelated to DDC inhibition.1. Perform a panel of cytotoxicity assays that measure different cellular health parameters (e.g., apoptosis, necrosis, mitochondrial dysfunction). 2. Use a lower concentration of the inhibitor in combination with a sensitizing agent to see if the on-target effect can be achieved at a non-toxic dose.
Reduced efficacy of L-DOPA in the central nervous system in animal models. The DDC inhibitor may be crossing the blood-brain barrier and inhibiting central DDC activity.[4]1. Measure the concentration of the inhibitor in the brain tissue of treated animals. 2. Directly measure DDC activity in brain homogenates from treated and control animals.

Experimental Protocols

Protocol 1: In Vitro DDC Enzyme Inhibition Assay

Objective: To determine the potency (IC50) of a test compound against purified DDC enzyme.

Methodology:

  • Enzyme and Substrate Preparation:

    • Recombinantly express and purify human DDC enzyme.

    • Prepare a stock solution of L-DOPA (substrate) in an appropriate buffer (e.g., phosphate (B84403) buffer with PLP cofactor).

  • Compound Preparation:

    • Prepare a stock solution of the test compound (e.g., in DMSO).

    • Perform serial dilutions of the test compound to create a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the purified DDC enzyme to each well.

    • Add the diluted test compound or vehicle control (DMSO) to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the L-DOPA substrate.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.

  • Detection:

    • Stop the reaction (e.g., by adding a strong acid).

    • Quantify the amount of dopamine produced. This can be done using various methods, such as HPLC with electrochemical detection or a colorimetric/fluorometric assay.

  • Data Analysis:

    • Calculate the percentage of DDC inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Assay for Peripheral DDC Inhibition

Objective: To assess the ability of a test compound to inhibit DDC activity in a cellular context.

Methodology:

  • Cell Culture:

    • Culture a cell line that expresses DDC (e.g., a human liver cell line like HepG2).

  • Compound Treatment:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compound or vehicle control for a specified duration.

  • L-DOPA Administration:

    • Add a known concentration of L-DOPA to the cell culture medium.

  • Sample Collection and Analysis:

    • After a defined incubation period, collect the cell culture supernatant.

    • Measure the concentration of dopamine in the supernatant using a sensitive method like ELISA or LC-MS/MS.

  • Data Analysis:

    • Determine the reduction in dopamine production in the presence of the test compound compared to the vehicle control.

    • Calculate the EC50 value, which represents the concentration of the compound that causes 50% of the maximal inhibition of dopamine production.

Visualizations

DDC_Pathway cluster_periphery Periphery cluster_brain Brain LDOPA L-DOPA DDC DOPA Decarboxylase (DDC) LDOPA->DDC LDOPA_brain L-DOPA LDOPA->LDOPA_brain Crosses BBB Dopamine Dopamine Side_Effects Side_Effects Dopamine->Side_Effects Systemic Side Effects DDC->Dopamine Peripheral Conversion Carbidopa Carbidopa (Inhibitor) Carbidopa->DDC DDC_brain DDC LDOPA_brain->DDC_brain Dopamine_brain Dopamine DDC_brain->Dopamine_brain Central Conversion Therapeutic_Effect Therapeutic_Effect Dopamine_brain->Therapeutic_Effect Therapeutic Effect

Caption: On-target action of Carbidopa.

Off_Target_Workflow Start Start: Unexpected Phenotype Observed Dose_Response Perform Dose-Response Curve Start->Dose_Response Orthogonal_Assay Validate with Orthogonal Assay Dose_Response->Orthogonal_Assay If phenotype persists at low concentrations Conclusion Conclusion: On-Target vs. Off-Target Effect Dose_Response->Conclusion If phenotype only at high concentrations Selectivity_Screen Conduct Selectivity Screen (e.g., Kinase Panel) Orthogonal_Assay->Selectivity_Screen If phenotype is confirmed Orthogonal_Assay->Conclusion If phenotype is not confirmed Genetic_Validation Genetic Validation (e.g., DDC Knockdown/Knockout) Selectivity_Screen->Genetic_Validation If off-target hits are identified Selectivity_Screen->Conclusion If no off-target hits Genetic_Validation->Conclusion

Caption: Troubleshooting workflow for off-target effects.

References

Technical Support Center: 4F-DDC Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on the stability profiles of structurally related cathinone (B1664624) analogs. Specific stability data for 4F-DDC is limited in publicly available literature. Researchers should always perform their own stability studies for their specific batches and formulations.

This technical support center provides guidance on the common stability issues encountered with this compound and similar cathinone derivatives during long-term storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in long-term storage?

A1: The stability of cathinone analogs, and likely this compound, is significantly influenced by pH, temperature, light, and the presence of oxidizing agents. Generally, these compounds are more stable in acidic conditions and degrade in neutral to basic solutions. Elevated temperatures and exposure to light can accelerate degradation.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For optimal stability, this compound should be stored as a solid in a cool, dark, and dry place. A desiccator at or below -20°C is recommended. If in solution, it should be prepared in a slightly acidic buffer (e.g., pH 4-5) and stored at low temperatures. Avoid repeated freeze-thaw cycles.

Q3: I've noticed a change in the color and consistency of my solid this compound sample over time. What could be the cause?

A3: Changes in physical appearance, such as discoloration or clumping, can be indicators of degradation. This may be due to exposure to humidity, light, or elevated temperatures. It is crucial to re-analyze the purity of the sample before use if any physical changes are observed.

Q4: My this compound solution has turned yellow. Is it still usable?

A4: A color change in a this compound solution often indicates the formation of degradation products. The usability of the solution depends on the specific requirements of your experiment. For sensitive assays, it is highly recommended to use a freshly prepared solution. The yellowing is likely due to oxidation or other degradation pathways.

Q5: What are the expected degradation products of this compound?

A5: While specific degradation products for this compound are not documented, analogous compounds like 4-methylmethcathinone (4-MMC) degrade in alkaline solutions to form products such as 1-(4-methylphenyl)-1,2-propanedione (MPPD), 4-methylbenzoic acid (MBA), and N,4-dimethylbenzamide (DMBA). Oxidative processes are believed to be involved in these degradation pathways.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Symptoms:

  • Loss of potency or activity in bioassays.

  • Variable chromatographic peak areas for the same concentration.

  • Appearance of unexpected peaks in chromatograms.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Degradation of Stock Solution Prepare fresh stock solutions in a slightly acidic buffer (pH 4-5) and store them at ≤ -20°C in small aliquots to minimize freeze-thaw cycles. Compare the performance of the old stock solution with a freshly prepared one.
pH Instability in Experimental Media Cathinones are unstable in neutral to basic conditions. Ensure the pH of your experimental buffer or media is in a range where this compound is stable for the duration of the experiment.
Photodegradation Protect solutions from light by using amber vials or covering containers with aluminum foil.
Interaction with other components Investigate potential incompatibilities between this compound and other components in your experimental setup.
Issue 2: Purity Concerns with Solid Compound

Symptoms:

  • Difficulty in dissolving the compound.

  • Lower than expected purity determined by analytical methods.

  • Changes in the physical appearance of the solid.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Improper Storage Always store the solid compound in a tightly sealed container in a desiccator at low temperatures (≤ -20°C) and protected from light.
Hygroscopic Nature The compound may have absorbed moisture from the air. Handle the solid in a low-humidity environment (e.g., a glove box) if possible. Dry the sample under a vacuum if appropriate for the compound's thermal stability.
Slow Degradation Over Time Long-term storage can lead to gradual degradation even under recommended conditions. It is good practice to re-test the purity of the compound periodically, especially for long-term studies.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general approach for developing a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound.

Objective: To separate the parent this compound peak from its potential degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

    • Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically in the range of 254-280 nm).

  • Temperature: 30°C.

  • Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies by exposing this compound solutions to:

    • Acidic conditions (e.g., 0.1 M HCl at 60°C).

    • Basic conditions (e.g., 0.1 M NaOH at room temperature).

    • Oxidative conditions (e.g., 3% H₂O₂ at room temperature).

    • Thermal stress (e.g., 60°C).

    • Photostability (exposure to UV light).

  • Analysis: Analyze the stressed samples by HPLC to confirm that the degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

Degradation_Pathway cluster_conditions Degradation Conditions cluster_compound Compound cluster_products Potential Degradation Products Alkaline_pH Alkaline pH 4F_DDC This compound (Stable) Alkaline_pH->4F_DDC Oxidants Oxidants (e.g., O2) Oxidants->4F_DDC Light Light Exposure Light->4F_DDC Heat Elevated Temperature Heat->4F_DDC Product_A Oxidized Products 4F_DDC->Product_A Product_B Hydrolyzed Products 4F_DDC->Product_B Product_C Other Derivatives 4F_DDC->Product_C

Caption: Factors leading to the degradation of this compound.

Experimental_Workflow Start Start: Suspected Instability Prep_Fresh Prepare Fresh Stock Solution Start->Prep_Fresh Analyze_Purity Analyze Purity (e.g., HPLC, LC-MS) Prep_Fresh->Analyze_Purity Compare Compare with Old Sample Analyze_Purity->Compare Purity_OK Purity Acceptable? Compare->Purity_OK Use_Fresh Use Fresh Solution for Experiments Purity_OK->Use_Fresh Yes Investigate_Storage Investigate Storage Conditions (Temp, Light, pH) Purity_OK->Investigate_Storage No End End: Problem Resolved Use_Fresh->End Optimize_Storage Optimize Storage and Handling Protocols Investigate_Storage->Optimize_Storage Optimize_Storage->End

Caption: Troubleshooting workflow for this compound instability.

Technical Support Center: Scaling Up 4F-DDC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up synthesis of 4F-DDC (4'-Fluoro-2',3'-dideoxycytidine), a fluorinated nucleoside analog.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the most critical stages in this compound synthesis scale-up? The most critical stages are the fluorination of the ribose moiety, the glycosylation reaction to couple the fluorinated sugar with the cytosine base, and the final purification of the active pharmaceutical ingredient (API). Each of these steps presents unique challenges in terms of yield, purity, and reproducibility at scale.
What are the common impurities encountered during this compound synthesis? Common impurities include diastereomers from the glycosylation step, anomers (α and β), incompletely deprotected intermediates, and byproducts from side reactions during fluorination, such as elimination products.
Why is the choice of fluorinating agent important? The choice of fluorinating agent is critical as it influences the yield, stereoselectivity, and safety of the reaction. Some agents may be too harsh, leading to degradation of the starting material, while others may not be reactive enough for efficient fluorination on a large scale. Reagents like DAST (diethylaminosulfur trifluoride) and its analogs are often used but require careful handling due to their hazardous nature.
How can I improve the stereoselectivity of the glycosylation step? Improving stereoselectivity often involves optimizing the reaction conditions, such as temperature, solvent, and the choice of Lewis acid catalyst. The use of specific protecting groups on the sugar moiety can also help direct the stereochemical outcome of the glycosylation.
What are the key considerations for the final purification of this compound? For large-scale purification, chromatography is often the method of choice. Key considerations include the selection of the stationary and mobile phases, column loading capacity, and solvent consumption. Crystallization is a preferred method for final purification at scale as it can be more cost-effective and efficient in removing closely related impurities.

Troubleshooting Guides

Problem 1: Low Yield in the Fluorination Step
Symptom Possible Cause Suggested Solution
Incomplete conversion of the starting material.Insufficient reactivity of the fluorinating agent.- Increase the reaction temperature cautiously.- Increase the equivalents of the fluorinating agent.- Consider a more reactive fluorinating agent (e.g., Deoxo-Fluor®).
Degradation of the starting material or product.Reaction temperature is too high or reaction time is too long.- Lower the reaction temperature.- Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.- Use a milder fluorinating agent.
Formation of elimination byproducts.The substrate is prone to elimination under the reaction conditions.- Use a non-basic fluorinating agent.- Optimize the solvent to one that disfavors elimination.- Redesign the substrate to be less prone to elimination.
Problem 2: Poor Stereoselectivity in the Glycosylation Step

| Symptom | Possible Cause | Suggested Solution | | Formation of a mixture of α and β anomers. | Insufficient facial selectivity during the nucleophilic attack of the cytosine base. | - Optimize the Lewis acid catalyst and its stoichiometry.- Screen different solvents to influence the transition state.- Modify the protecting groups on the fluorinated sugar to sterically hinder one face. | | Low diastereoselectivity. | Poor control over the stereocenter at C4'. | - This is often inherent to the substrate and mechanism. Extensive screening of reaction conditions is necessary.- Chiral catalysts or auxiliaries might be required, though this can add significant cost at scale. |

Problem 3: Incomplete Deprotection in the Final Step

| Symptom | Possible Cause | Suggested Solution | | Presence of partially protected intermediates in the final product. | Deprotection conditions are not harsh enough or the reaction time is too short. | - Increase the concentration of the deprotecting reagent.- Extend the reaction time.- Increase the reaction temperature. | | Degradation of the this compound product. | Deprotection conditions are too harsh. | - Use a milder deprotecting agent.- Lower the reaction temperature.- Carefully monitor the reaction and quench it immediately upon completion. |

Experimental Protocols

A generalized experimental protocol for the key glycosylation step in the synthesis of a 4'-fluorinated nucleoside analog is provided below. This is a representative procedure and may require optimization for the specific synthesis of this compound.

Objective: To perform the N-glycosylation of a protected 4'-fluoro-ribose derivative with silylated cytosine.

Materials:

  • Protected 4'-fluoro-ribose derivative (e.g., 1-O-acetyl-2,3-dideoxy-4-fluoro-5-O-benzoyl-D-ribofuranose)

  • Persilylated cytosine (e.g., N,O-bis(trimethylsilyl)cytosine)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf))

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, dissolve the protected 4'-fluoro-ribose derivative in the anhydrous solvent in a clean, dry reactor.

  • Add the persilylated cytosine to the solution.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Slowly add the Lewis acid catalyst (e.g., TMSOTf) to the stirred reaction mixture.

  • Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, TLC).

  • Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired protected this compound.

Visualizations

experimental_workflow start Start: Protected Ribose Derivative fluorination Fluorination of Sugar Moiety start->fluorination purification1 Purification of Fluorinated Sugar fluorination->purification1 glycosylation Glycosylation with Cytosine purification1->glycosylation purification2 Purification of Protected Nucleoside glycosylation->purification2 deprotection Deprotection purification2->deprotection final_purification Final Purification (Crystallization/Chromatography) deprotection->final_purification end End: this compound API final_purification->end

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_logic issue Low Yield in Fluorination? incomplete_conversion Incomplete Conversion issue->incomplete_conversion Yes degradation Degradation issue->degradation No solution1 Increase Reactivity: - Higher Temp - More Reagent - Stronger Reagent incomplete_conversion->solution1 Yes solution2 Milder Conditions: - Lower Temp - Shorter Time - Milder Reagent degradation->solution2 Yes

Caption: A troubleshooting decision tree for low yield in the fluorination step.

Technical Support Center: Addressing Batch-to-Batch Variation of 4'-Fluoro-2',3'-dideoxycytidine (4F-DDC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering batch-to-batch variation with 4'-Fluoro-2',3'-dideoxycytidine (4F-DDC). As a fluorinated nucleoside analogue, variations in purity, isomeric composition, and contaminant profiles between different synthesis batches can lead to inconsistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is 4'-Fluoro-2',3'-dideoxycytidine (this compound) and what is its primary mechanism of action?

4'-Fluoro-2',3'-dideoxycytidine (this compound) is a synthetic nucleoside analogue, a modified version of the natural nucleoside, deoxycytidine. Its primary mechanism of action is as a chain terminator in nucleic acid synthesis.[1][2][3][4] After being phosphorylated within the cell to its active triphosphate form, it is incorporated into a growing DNA or RNA strand by viral polymerases (like reverse transcriptase).[2][5][6] The absence of a 3'-hydroxyl group on the sugar moiety prevents the addition of the next nucleotide, thereby halting the replication of the viral genome.[2][6]

Q2: We are observing inconsistent results in our antiviral assays with different batches of this compound. What are the likely causes?

Batch-to-batch variation in nucleoside analogues like this compound can stem from several factors related to its chemical synthesis and purification.[7][8] Key causes include:

  • Presence of Stereoisomers: The synthesis of nucleoside analogues can produce different stereoisomers (e.g., β-D and β-L enantiomers).[5][9] These isomers can have vastly different biological activities and toxicities. Inconsistent ratios of these isomers between batches can lead to variable results.

  • Residual Solvents and Reagents: Impurities from the synthesis process, such as residual solvents or unreacted starting materials, can interfere with biological assays.

  • By-products of Synthesis: The multi-step synthesis of complex molecules like this compound can generate various side-products.[8] If not adequately removed, these can have off-target effects or inhibit the primary mechanism of action.

  • Degradation of the Compound: Improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles) can lead to the degradation of the compound, reducing its effective concentration.

  • Inaccurate Quantification: Errors in determining the precise concentration of the stock solution for each batch can lead to variability in experimental dosing.

Q3: How can we ensure the quality and consistency of our this compound batches?

Implementing a rigorous quality control (QC) workflow for each new batch is crucial. This should involve a combination of analytical chemistry techniques to verify the identity, purity, and concentration of the compound. A recommended QC workflow is detailed in the troubleshooting section below.

Troubleshooting Guide for Inconsistent this compound Activity

If you are experiencing inconsistent results between different batches of this compound, follow this systematic troubleshooting guide.

Step 1: Initial Assessment and Chemical Characterization

The first step is to perform a thorough chemical analysis of each batch to identify any discrepancies.

Experimental Protocol: Quality Control Analysis of this compound Batches

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To assess the purity of the compound and detect any non-isomeric impurities.

    • Methodology:

      • Prepare a standard solution of each this compound batch in a suitable solvent (e.g., methanol (B129727) or water).

      • Use a reverse-phase C18 column.

      • Employ a gradient elution method with a mobile phase consisting of water and acetonitrile, both with 0.1% trifluoroacetic acid.

      • Monitor the elution profile using a UV detector at a wavelength appropriate for the cytidine (B196190) base (typically around 270 nm).

      • Compare the chromatograms of different batches. Look for differences in the main peak's retention time and the presence of additional peaks, which indicate impurities.

  • Chiral Chromatography:

    • Objective: To determine the isomeric purity and the ratio of different stereoisomers.

    • Methodology:

      • Use a chiral column specifically designed for separating nucleoside analogues.

      • Develop an isocratic or gradient elution method, often with a mobile phase containing hexane (B92381) and ethanol.

      • Analyze each batch to quantify the percentage of the desired stereoisomer versus any contaminants.

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the compound and identify potential impurities.

    • Methodology:

      • Infuse a diluted sample of each batch into an electrospray ionization (ESI) mass spectrometer.

      • Acquire the mass spectrum in positive ion mode.

      • Verify that the major peak corresponds to the expected molecular weight of this compound.

      • Analyze any minor peaks to identify potential impurities or degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure of the compound.

    • Methodology:

      • Dissolve a sample of each batch in a suitable deuterated solvent (e.g., DMSO-d6).

      • Acquire 1H and 19F NMR spectra.

      • Compare the spectra to a reference spectrum or literature data to ensure the correct chemical structure and to check for impurities.

Data Presentation: QC Analysis Summary

Summarize the results of your QC analysis in a table for easy comparison between batches.

Parameter Batch A Batch B (Problematic) Acceptable Range
Purity (HPLC) 99.5%95.2%> 98%
Isomeric Purity 99.8% (β-D)96.5% (β-D)> 99% desired isomer
Molecular Weight (MS) ConfirmedConfirmedMatches theoretical MW
Structural Confirmation (NMR) ConfirmedConfirmedMatches reference
Identified Impurities NoneImpurity X (3.1%)< 1% total impurities
Step 2: Biological Validation

Once the chemical properties of each batch are understood, perform a biological validation to confirm consistent activity.

Experimental Protocol: Dose-Response Assay

  • Objective: To determine the half-maximal effective concentration (EC50) for each batch in your experimental system.

  • Methodology:

    • Prepare fresh, accurately quantified stock solutions for each batch of this compound.

    • Perform a serial dilution to create a range of concentrations.

    • In your chosen assay (e.g., a viral replication assay), treat cells with each concentration from each batch.

    • Include appropriate controls (vehicle control, positive control).

    • After the appropriate incubation period, measure the desired endpoint (e.g., viral load, cell viability).

    • Plot the dose-response curves for each batch and calculate the EC50 values.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Troubleshooting Workflow for this compound Batch Variation start Inconsistent Experimental Results Observed qc_analysis Perform QC Analysis on All Batches (HPLC, Chiral HPLC, MS, NMR) start->qc_analysis data_comparison Compare QC Data Between Batches (Purity, Isomers, Impurities) qc_analysis->data_comparison qc_pass QC Parameters are Consistent data_comparison->qc_pass No qc_fail Discrepancies in QC Parameters Identified data_comparison->qc_fail Yes bio_validation Perform Biological Validation (Dose-Response Assay) qc_pass->bio_validation discard_batch Discard or Repurify Problematic Batch qc_fail->discard_batch bio_consistent EC50 Values are Consistent bio_validation->bio_consistent Yes bio_inconsistent EC50 Values are Inconsistent bio_validation->bio_inconsistent No investigate_protocol Investigate Experimental Protocol for Other Sources of Error bio_consistent->investigate_protocol bio_inconsistent->discard_batch resolve Problem Resolved investigate_protocol->resolve discard_batch->resolve

Caption: A logical workflow for troubleshooting inconsistent results from different batches of this compound.

Signaling Pathway Diagram

As a nucleoside analogue, this compound's primary mechanism of action is the direct inhibition of viral replication through chain termination. The relevant "pathway" is the viral nucleic acid synthesis pathway.

SignalingPathway Mechanism of Action of this compound cluster_cell Host Cell cluster_virus Viral Replication fourF_DDC This compound fourF_DDC_MP This compound Monophosphate fourF_DDC->fourF_DDC_MP Cellular Kinases fourF_DDC_DP This compound Diphosphate fourF_DDC_MP->fourF_DDC_DP Cellular Kinases fourF_DDC_TP This compound Triphosphate (Active Form) fourF_DDC_DP->fourF_DDC_TP Cellular Kinases viral_polymerase Viral Polymerase (e.g., Reverse Transcriptase) fourF_DDC_TP->viral_polymerase Incorporation nascent_strand Growing DNA/RNA Strand viral_polymerase->nascent_strand Synthesizes viral_genome Viral Genome Template (RNA or DNA) viral_genome->nascent_strand Template for chain_termination Chain Termination nascent_strand->chain_termination Leads to inhibition Inhibition of Viral Replication chain_termination->inhibition

Caption: Intracellular activation and mechanism of action of this compound in inhibiting viral replication.

References

Technical Support Center: Improving the Bioavailability of 4F-DDC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of the novel synthetic cathinone (B1664624), 4F-DDC. Given the limited specific data on this compound, this guide draws upon established principles and data from analogous fluorinated and substituted cathinones to offer practical solutions and experimental guidance.

Frequently Asked Questions (FAQs)

Q1: What are the likely primary challenges affecting the oral bioavailability of this compound?

Based on the characteristics of similar substituted cathinones, the primary challenges to the oral bioavailability of this compound are likely to be:

  • Poor Aqueous Solubility: Many synthetic cathinones are lipophilic, leading to low solubility in gastrointestinal fluids and consequently, poor absorption.

  • First-Pass Metabolism: Cathinone derivatives are known to undergo significant metabolism in the liver and gut wall before reaching systemic circulation. This "first-pass effect" can substantially reduce the amount of active drug that reaches its target.[1]

  • Limited Permeability: While many cathinones can cross the blood-brain barrier, their permeability across the intestinal epithelium may vary, impacting absorption.[2][3]

Q2: How does the fluorine substitution in this compound potentially influence its bioavailability?

Fluorine substitution can significantly alter a molecule's physicochemical properties.[4] For this compound, the fluorine atom may:

  • Increase Lipophilicity: This can enhance membrane permeability but may also decrease aqueous solubility.

  • Alter Metabolic Stability: Fluorine substitution can block sites of metabolism, potentially reducing first-pass metabolism and increasing the drug's half-life.

  • Impact Potency and Target Interaction: The position of the fluorine atom on the phenyl ring is a critical determinant of pharmacological activity and can influence its interaction with monoamine transporters.[4]

Q3: What are the initial steps to assess the bioavailability of this compound?

A stepwise approach is recommended:

  • Physicochemical Characterization: Determine the aqueous solubility, pKa, and lipophilicity (LogP) of this compound.

  • In Vitro Permeability Assessment: Utilize in vitro models like Caco-2 or PAMPA assays to predict intestinal permeability.

  • Metabolic Stability Studies: Use human liver microsomes or hepatocytes to evaluate the extent of first-pass metabolism.[5]

  • In Vivo Pharmacokinetic Studies: Conduct studies in animal models (e.g., rats) to determine key pharmacokinetic parameters after oral and intravenous administration.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility

Symptom: Inconsistent or low absorption in in vivo studies; difficulty preparing solutions for in vitro assays.

Troubleshooting Strategies:

StrategyDescriptionPotential Improvement
Particle Size Reduction Micronization or nanosizing increases the surface area of the drug, enhancing dissolution rate.[6][7]2-5 fold increase in dissolution rate.
Solid Dispersions Dispersing this compound in a hydrophilic carrier can maintain the drug in a more soluble, amorphous state.[8]5-20 fold increase in apparent solubility.
Lipid-Based Formulations Formulating this compound in oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the GI tract.[8]Can significantly improve absorption for highly lipophilic compounds.
Complexation Using cyclodextrins to form inclusion complexes can mask the lipophilic nature of the drug and increase its aqueous solubility.[6]10-50 fold increase in aqueous solubility.
Issue 2: High First-Pass Metabolism

Symptom: Low oral bioavailability (F%) despite good aqueous solubility and permeability; high ratio of metabolites to parent drug in plasma after oral administration.

Troubleshooting Strategies:

StrategyDescriptionConsiderations
Prodrug Approach Chemically modifying this compound into an inactive prodrug that is converted to the active form after absorption can protect it from first-pass metabolism.[9][10][11][12]The prodrug must be stable in the GI tract and efficiently converted to the active drug in the systemic circulation.
Alternative Routes of Administration Bypassing the gastrointestinal tract and liver through routes like sublingual, buccal, or transdermal administration can avoid first-pass metabolism.[1][13]Requires formulation development specific to the chosen route.
Co-administration with Enzyme Inhibitors While not a formulation strategy, identifying and co-administering a safe inhibitor of the primary metabolizing enzymes can increase bioavailability. This is primarily a research tool.Potential for drug-drug interactions and toxicity.
Issue 3: Limited Permeability Across the Blood-Brain Barrier (BBB)

Symptom: Low brain concentrations of this compound relative to plasma concentrations in animal models, suggesting poor CNS penetration.

Troubleshooting Strategies:

StrategyDescriptionKey Advantages
Nanoparticle Drug Delivery Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can facilitate transport across the BBB.[14][15]Can protect the drug from degradation and offer targeted delivery.
Prodrugs with Carrier-Mediated Transport Designing a prodrug that utilizes endogenous transporters at the BBB can enhance brain uptake.Highly specific and can significantly increase CNS concentrations.
Chemical Modification Minor structural modifications to this compound (if feasible without losing activity) to increase lipophilicity or interact with transport systems.Can be a direct approach but may alter pharmacology.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment

Objective: To determine the rate of metabolism of this compound in human liver microsomes.

Methodology:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Incubate this compound (final concentration, e.g., 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4).

  • Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Incubate at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.[16][17][18][19]

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Methodology:

  • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a monolayer with tight junctions.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Add this compound to the apical (AP) side of the monolayer.

  • At specified time intervals, collect samples from the basolateral (BL) side.

  • To assess efflux, add this compound to the BL side and collect samples from the AP side.

  • Analyze the concentration of this compound in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both AP to BL and BL to AP transport.

Visualizations

bioavailability_challenges cluster_challenges Bioavailability Hurdles This compound (Oral) This compound (Oral) GI Tract GI Tract This compound (Oral)->GI Tract Administration Systemic Circulation Systemic Circulation GI Tract->Systemic Circulation Absorption Target Site (CNS) Target Site (CNS) Systemic Circulation->Target Site (CNS) Distribution BBB Blood-Brain Barrier Poor Solubility Poor Solubility Poor Solubility->GI Tract Limits Dissolution First-Pass Metabolism First-Pass Metabolism First-Pass Metabolism->GI Tract Pre-systemic Elimination Poor Permeability Poor Permeability Poor Permeability->GI Tract Limits Transport

Caption: Key challenges affecting the oral bioavailability of this compound.

formulation_strategies cluster_0 Problem: Poor Solubility cluster_1 Problem: First-Pass Metabolism cluster_2 Problem: Poor CNS Permeability Particle Size Reduction Particle Size Reduction Improved Bioavailability Improved Bioavailability Particle Size Reduction->Improved Bioavailability Solid Dispersion Solid Dispersion Solid Dispersion->Improved Bioavailability Lipid Formulation Lipid Formulation Lipid Formulation->Improved Bioavailability Prodrug Approach Prodrug Approach Prodrug Approach->Improved Bioavailability Alternative Routes Alternative Routes Alternative Routes->Improved Bioavailability Nanoparticle Delivery Nanoparticle Delivery Nanoparticle Delivery->Improved Bioavailability Targeted Prodrugs Targeted Prodrugs Targeted Prodrugs->Improved Bioavailability This compound This compound This compound->Particle Size Reduction This compound->Solid Dispersion This compound->Lipid Formulation This compound->Prodrug Approach This compound->Alternative Routes This compound->Nanoparticle Delivery This compound->Targeted Prodrugs

Caption: Formulation strategies to overcome bioavailability challenges.

experimental_workflow A Physicochemical Characterization (Solubility, LogP, pKa) B In Vitro Permeability (Caco-2 / PAMPA) A->B C In Vitro Metabolism (Microsomes / Hepatocytes) A->C D Formulation Development (e.g., Nanosuspension, SEDDS) B->D C->D E In Vivo Pharmacokinetics (Animal Model - IV vs. PO) D->E F Data Analysis & Bioavailability Calculation E->F

References

Validation & Comparative

Comparative Analysis of 4F-DDC and its Parent Compound: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

It has not been possible to identify "4F-DDC" as a recognized chemical compound within the scientific literature. Initial searches did not yield any relevant information regarding a substance with this identifier in the context of pharmacology or drug development. Consequently, a direct comparison with a parent compound, including experimental data and protocols, cannot be provided.

For a comprehensive comparison guide to be generated, the accurate identification of "this compound" and its parent compound is essential. Researchers, scientists, and drug development professionals rely on precise nomenclature to access and evaluate scientific data. Without a clear chemical identity, it is impossible to retrieve information on:

  • Chemical Structure: The foundational element for understanding a compound's properties and its relationship to a parent molecule.

  • Mechanism of Action: How the compound interacts with biological systems.

  • Pharmacokinetics and Pharmacodynamics: The absorption, distribution, metabolism, excretion, and physiological effects of the substance.

  • Experimental Data: In vitro and in vivo studies detailing potency, efficacy, selectivity, and toxicity.

  • Signaling Pathways: The specific cellular pathways modulated by the compound.

To proceed with a comparative analysis, please provide the correct chemical name, CAS number, or another standard identifier for "this compound" and its intended parent compound. Once this information is available, a detailed guide can be developed, including:

  • Data Presentation: A structured table summarizing quantitative data (e.g., IC50, Ki, LD50 values).

  • Experimental Protocols: Detailed methodologies for key experiments.

  • Visualization of Pathways and Workflows: Graphviz diagrams illustrating relevant biological processes or experimental designs.

Below is an example of how a signaling pathway could be visualized using the DOT language, assuming a hypothetical interaction with a common cellular signaling cascade.

G Hypothetical Signaling Pathway cluster_receptor Cell Membrane Receptor Receptor Signal_Transducer Signal_Transducer Receptor->Signal_Transducer Activates Ligand Ligand Ligand->Receptor Binds Effector_Protein Effector_Protein Signal_Transducer->Effector_Protein Modulates Cellular_Response Cellular_Response Effector_Protein->Cellular_Response Leads to

Caption: A diagram of a generic signaling cascade.

A Comparative Guide to 4F-DDC and Other Monoacylglycerol Lipase Inhibitors for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel reversible monoacylglycerol lipase (B570770) (MAGL) inhibitor, compound 4f (referred to as 4F-DDC in the context of this guide's topic), with other well-characterized MAGL inhibitors, JZL184 and KML29. The information presented herein is intended to assist researchers in selecting the most appropriate compound for their preclinical studies based on objective performance data and established experimental protocols.

Introduction to Monoacylglycerol Lipase (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL leads to elevated levels of 2-AG, which in turn potentiates the activation of cannabinoid receptors CB1 and CB2. This mechanism of action has shown therapeutic potential in a range of disease models, including those for neurodegenerative diseases, inflammation, and pain.[1][2] Furthermore, MAGL inhibition reduces the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins, adding to its therapeutic appeal.[3]

Comparative Analysis of MAGL Inhibitors

This section provides a detailed comparison of this compound (compound 4f) with the irreversible inhibitors JZL184 and KML29, focusing on their in vitro potency, selectivity, and in vivo pharmacological effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for each compound, facilitating a direct comparison of their biochemical and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of MAGL Inhibitors

CompoundTargetSpeciesIC50 (nM)Selectivity vs. FAAHSelectivity vs. ABHD6Reversibility
This compound (compound 4f) MAGLHuman6.2[4]>1600-fold (>10,000 nM)[4]>1600-fold (>10,000 nM)[4]Reversible[4]
MAGLMouse13[4]>769-fold (>10,000 nM)[4]>769-fold (>10,000 nM)[4]Reversible[4]
JZL184 MAGLHuman8[5]~100-fold[2]-Irreversible[6]
MAGLMouse4[7]~100-fold[2]>100-fold[7]Irreversible[6]
MAGLRat262[6]~10-fold lower vs rat MAGL[6]-Irreversible[6]
KML29 MAGLHuman2.5[5]>1000-fold[7]>100-fold[7]Irreversible[7]
MAGLMouse4[7]>1000-fold[7]>100-fold[7]Irreversible[7]
MAGLRat7[7]>1000-fold[7]>100-fold[7]Irreversible[7]

Table 2: In Vivo Pharmacodynamic and Pharmacokinetic Properties in Mice

CompoundRoute of AdministrationDose (mg/kg)Peak Effect on Brain 2-AG LevelsBrain PenetrationNotes
This compound (compound 4f) Oral1~14-fold increase at 1 hour[4]CNS Penetrant[3]Orally bioavailable.[3]
JZL184 Intraperitoneal16~8-10-fold increase[8]YesPartial inhibition of FAAH at higher doses.[7]
KML29 Oral / Intraperitoneal20Significant increaseYesHighly selective for MAGL over FAAH in vivo.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the design of future studies.

MAGL Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the in vitro potency of MAGL inhibitors.

  • Reagent Preparation :

    • Prepare MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA, 0.1 mg/mL BSA).[9]

    • Reconstitute human recombinant MAGL enzyme in Assay Buffer to a stock concentration.[10]

    • Prepare a stock solution of the fluorogenic substrate (e.g., 7-hydroxycoumarinyl-arachidonate or a similar substrate) in DMSO.[11]

    • Prepare serial dilutions of the test compounds (e.g., this compound, JZL184, KML29) in DMSO.

  • Assay Procedure :

    • In a 96-well black plate, add the test compound dilutions to the appropriate wells.[12]

    • Add the MAGL enzyme solution to all wells except the background control.[10]

    • Pre-incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme interaction.[10]

    • Initiate the reaction by adding the fluorogenic substrate to all wells.[12]

    • Measure the fluorescence intensity kinetically over 30-60 minutes at an appropriate excitation/emission wavelength (e.g., Ex/Em = 360/460 nm).[10]

  • Data Analysis :

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Determine the IC50 value by fitting the dose-response curve using non-linear regression.

In Vivo Target Engagement and Pharmacodynamics in Mice

This protocol outlines a typical in vivo experiment to assess the effects of a MAGL inhibitor on brain endocannabinoid levels.

  • Animal Dosing :

    • Administer the test compound (e.g., this compound, JZL184, or KML29) to mice via the desired route (e.g., oral gavage or intraperitoneal injection) at various doses.[13][14]

    • Include a vehicle control group.[13]

  • Tissue Collection :

    • At predetermined time points after dosing, euthanize the mice and rapidly dissect the brain.[4]

    • Immediately freeze the brain tissue in liquid nitrogen to prevent enzymatic degradation of lipids.

  • Lipid Extraction and Analysis :

    • Homogenize the brain tissue in a suitable solvent system (e.g., chloroform/methanol/water).

    • Perform lipid extraction using established methods.

    • Quantify the levels of 2-AG and arachidonic acid using liquid chromatography-mass spectrometry (LC-MS).[4]

  • Data Analysis :

    • Compare the levels of 2-AG and arachidonic acid in the brains of inhibitor-treated mice to those of the vehicle-treated control group.

    • Analyze the data using appropriate statistical methods to determine dose- and time-dependent effects.

Mandatory Visualizations

Signaling Pathway of MAGL and its Inhibition

MAGL_Signaling_Pathway cluster_precursor Precursor Synthesis cluster_2AG 2-AG Signaling cluster_degradation 2-AG Degradation cluster_inhibition Pharmacological Inhibition PL Phospholipids PLC PLC PL->PLC DAG Diacylglycerol DAGL DAGL DAG->DAGL PLC->DAG TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG CB1R CB1 Receptor TwoAG->CB1R Activation CB2R CB2 Receptor TwoAG->CB2R Activation MAGL MAGL TwoAG->MAGL Hydrolysis AA Arachidonic Acid MAGL->AA COX COX AA->COX Pro-inflammatory PGs Prostaglandins COX->PGs Pro-inflammatory MAGLi MAGL Inhibitors (this compound, JZL184, KML29) MAGLi->MAGL Inhibition

Caption: MAGL signaling pathway and point of intervention by inhibitors.

Experimental Workflow for In Vitro MAGL Inhibitor Screening

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate) plate Dispense Compounds and Enzyme into 96-well Plate reagents->plate compounds Prepare Test Compound Serial Dilutions compounds->plate incubate Pre-incubate at 37°C (30 minutes) plate->incubate reaction Initiate Reaction with Fluorogenic Substrate incubate->reaction measure Measure Fluorescence Kinetically reaction->measure calculate Calculate Reaction Rates measure->calculate normalize Normalize Data to Controls calculate->normalize ic50 Determine IC50 Values (Non-linear Regression) normalize->ic50

Caption: Workflow for in vitro screening of MAGL inhibitors.

Conclusion

The selection of a MAGL inhibitor for preclinical research should be guided by the specific aims of the study. This compound (compound 4f) offers the advantage of being a reversible and highly selective inhibitor, which may be beneficial for studies requiring a more transient pharmacological effect and minimal off-target activity.[4] In contrast, JZL184 and KML29 are well-established irreversible inhibitors that provide potent and sustained MAGL inhibition.[6][7] KML29, in particular, demonstrates superior selectivity over FAAH compared to JZL184, which is an important consideration for studies aiming to dissect the specific roles of 2-AG signaling.[7] This guide provides the necessary data and protocols to make an informed decision and to design robust and reproducible experiments in the investigation of the therapeutic potential of MAGL inhibition.

References

Cross-Validation of 5-Fluoro-2'-deoxycytidine (FCdR) Effects in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of 5-Fluoro-2'-deoxycytidine (FCdR), a fluorinated analog of 2',3'-dideoxycytidine, with the established chemotherapeutic agent Gemcitabine (B846). The information presented herein is intended to support researchers in evaluating the potential of FCdR as an anticancer and antiviral agent by providing a cross-validation of its effects across various cell lines.

Introduction to 5-Fluoro-2'-deoxycytidine (FCdR)

5-Fluoro-2'-deoxycytidine (FCdR) is a nucleoside analog that has demonstrated potent cytotoxic effects against a range of cancer cell lines and inhibitory activity against various viruses. As a DNA methyltransferase (DNMT) inhibitor, FCdR represents a promising epigenetic therapeutic agent. Its mechanism of action involves the induction of a DNA damage response, leading to cell cycle arrest and apoptosis. Currently, FCdR is undergoing clinical trials, highlighting its potential in therapeutic applications.

Comparative Analysis of In Vitro Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of FCdR and Gemcitabine in various cancer cell lines, providing a quantitative comparison of their cytotoxic potencies.

Table 1: IC50 Values of 5-Fluoro-2'-deoxycytidine (FCdR) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colorectal Carcinoma0.025 - 0.05[1]
HEPG2Hepatocellular CarcinomaVaries[1]
U2OSOsteosarcomaVaries[1]
KYSE150Esophageal Squamous Cell CarcinomaVaries[1]
AsPC-1Pancreatic CancerVaries[2]
LCL-PI 11Hepatocellular CarcinomaVaries[2]
Hep3BHepatocellular CarcinomaVaries[3]
SMMC-7721Hepatocellular CarcinomaVaries[3]
HA22T/VGHHepatocellular CarcinomaVaries[3]
SNU449Hepatocellular CarcinomaVaries[4]
SNU475Hepatocellular CarcinomaVaries[4]
SNU368Hepatocellular CarcinomaVaries[4]

Table 2: IC50 Values of Gemcitabine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
AsPC-1Pancreatic Cancer~0.05 (ng/mL)[5]
BxPC-3Pancreatic Cancer~0.24 (ng/mL)[5]
MiaPaca-2Pancreatic Cancer~3.75 (ng/mL)[5]
Capan-1Pancreatic CancerVaries[6]
A wide range of cell linesVariousSee Database[7]

Comparative Analysis of Antiviral Activity

The antiviral efficacy of FCdR and its non-fluorinated counterpart, 2',3'-dideoxycytidine (ddC), is presented below, highlighting their potential as antiviral agents.

Table 3: Antiviral Activity (EC50) of Fluorinated and Non-Fluorinated Dideoxycytidine Analogs

CompoundVirusCell LineEC50 (µM)Reference
2'-Fluoro-2'-deoxycytidineMurine NorovirusMacrophagesVaries[8]
2'-Fluoro-2'-deoxycytidineBunyavirusesVaries2.2 - 9.7[9]
2',3'-dideoxycytidine (ddC)HIVT cells/Monocytes0.5[10]
2',3'-dideoxycytidine (ddC)HIV-1CEM-SS cellsVaries[11]
Phosphatidyl-ddCHBV2.2.15 cellsVaries[12]

Mechanisms of Action and Signaling Pathways

5-Fluoro-2'-deoxycytidine (FCdR):

FCdR primarily functions as a DNA methyltransferase (DNMT) inhibitor.[13] This inhibition leads to the reactivation of tumor suppressor genes. FCdR treatment triggers a DNA damage response, resulting in the phosphorylation of H2AX, ATM, and CHK1.[13] This cascade ultimately leads to cell cycle arrest at the G2/M phase and induction of apoptosis through the intrinsic pathway.[1][4] Key players in this apoptotic pathway include the upregulation of pro-apoptotic proteins BAX, BAK, and APAF1, and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL.[3][4]

FCdR_Signaling_Pathway FCdR 5-Fluoro-2'-deoxycytidine (FCdR) DNMT DNMT Inhibition FCdR->DNMT DNA_Damage DNA Damage Response DNMT->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR CHK1_p53 CHK1/p53 Activation ATM_ATR->CHK1_p53 G2M_Arrest G2/M Cell Cycle Arrest CHK1_p53->G2M_Arrest Apoptosis Apoptosis (Intrinsic Pathway) CHK1_p53->Apoptosis Bax_Bak BAX/BAK ↑ Apoptosis->Bax_Bak Bcl2_BclxL Bcl-2/Bcl-xL ↓ Apoptosis->Bcl2_BclxL

FCdR-induced signaling pathway leading to apoptosis.

Gemcitabine:

Gemcitabine, a deoxycytidine analog, requires intracellular phosphorylation to its active metabolites, gemcitabine diphosphate (B83284) (dFdCDP) and gemcitabine triphosphate (dFdCTP).[14][15][16] dFdCDP inhibits ribonucleotide reductase, leading to a depletion of deoxynucleotides for DNA synthesis.[14][16] dFdCTP is incorporated into DNA, causing chain termination and leading to apoptosis.[14][15][16]

Gemcitabine_Signaling_Pathway Gemcitabine Gemcitabine dCK Deoxycytidine Kinase (dCK) Gemcitabine->dCK dFdCMP dFdCMP dCK->dFdCMP dFdCDP dFdCDP dFdCMP->dFdCDP dFdCTP dFdCTP dFdCMP->dFdCTP RNR Ribonucleotide Reductase Inhibition dFdCDP->RNR DNA_incorporation DNA Incorporation dFdCTP->DNA_incorporation dNTP_pool ↓ dNTP pool RNR->dNTP_pool Chain_Termination Chain Termination DNA_incorporation->Chain_Termination Apoptosis Apoptosis Chain_Termination->Apoptosis

Gemcitabine's mechanism of action leading to apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on different cell lines.

Materials:

  • 96-well plates

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours).

  • After the incubation period, remove the medium and add 20 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 4 hours.

  • Remove the MTT solution and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Western Blot for Apoptosis Markers

This protocol is used to detect the expression levels of proteins involved in the apoptotic pathway.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, PARP, Bcl-2, BAX)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound for the desired time.

  • Collect both adherent and floating cells and lyse them in cell lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay kit.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

DNA Fragmentation Assay

This assay is used to visualize the characteristic DNA laddering pattern associated with apoptosis.

Materials:

  • Cell lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100)

  • RNase A

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol (B145695)

  • TE buffer

  • Agarose (B213101) gel

  • Ethidium (B1194527) bromide

  • Gel electrophoresis system and UV transilluminator

Procedure:

  • Treat cells with the test compound to induce apoptosis.

  • Harvest the cells and lyse them in cell lysis buffer.

  • Treat the lysate with RNase A and then with Proteinase K.

  • Extract the DNA using phenol:chloroform:isoamyl alcohol.

  • Precipitate the DNA with ethanol and resuspend it in TE buffer.

  • Run the DNA samples on an agarose gel containing ethidium bromide.

  • Visualize the DNA fragmentation pattern under UV light. A ladder-like pattern of DNA fragments is indicative of apoptosis.

Conclusion

This guide provides a comparative overview of the in vitro effects of 5-Fluoro-2'-deoxycytidine (FCdR) and Gemcitabine. The data presented suggests that FCdR is a potent cytotoxic agent with a distinct mechanism of action involving DNA methyltransferase inhibition and subsequent activation of the DNA damage response pathway. The provided experimental protocols offer a framework for researchers to further investigate and validate the therapeutic potential of FCdR in various cancer and viral disease models. Further head-to-head comparative studies in a broader range of cell lines are warranted to fully elucidate the relative efficacy and therapeutic window of FCdR.

References

A Comparative Analysis of Compound 4f and Other Known Monoacylglycerol Lipase (MAGL) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Compound 4f, a novel monoacylglycerol lipase (B570770) (MAGL) inhibitor, against other well-characterized inhibitors of the same enzyme. The information presented herein is intended to assist researchers and drug development professionals in understanding the performance and characteristics of these compounds based on available experimental data.

Introduction to MAGL Inhibition

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL leads to an increase in 2-AG levels, which in turn modulates various physiological processes, including pain, inflammation, and neuroprotection. This has made MAGL a promising therapeutic target for a range of disorders. This guide focuses on Compound 4f, a reversible and selective MAGL inhibitor, and compares its performance with other known irreversible and reversible inhibitors.

Quantitative Comparison of MAGL Inhibitors

The following table summarizes the in vitro potency and selectivity of Compound 4f and other notable MAGL inhibitors. The data, presented as half-maximal inhibitory concentrations (IC50), has been compiled from various preclinical studies.

InhibitorTypeTargetSpeciesIC50 (nM)Selectivity vs. FAAHSelectivity vs. ABHD6
Compound 4f ReversibleMAGLHuman6.2[1]>1600-fold (IC50 >10,000 nM)[1]>1600-fold (IC50 >10,000 nM)[1]
MAGLMouse13[1]>750-fold (IC50 >10,000 nM)[1]>750-fold (IC50 >10,000 nM)[1]
JZL184 IrreversibleMAGLMouse8[2]>300-fold (IC50 ~4,000 nM)[2][3]-
KML29 IrreversibleMAGLMouse15Highly selective-
ABX-1431 (Lu-Ag06466) IrreversibleMAGLHuman14[4]>100-fold>100-fold
MAGLMouse27[4]--
SAR127303 IrreversibleMAGLHuman29[5]Highly selectiveException of ABHD6
MAGLMouse3.8[5]--
PF-06795071 IrreversibleMAGL-3[6]~1000-fold (IC50 = 3,100 nM)[6]-
MAGLi 432 ReversibleMAGLHuman4.2[7]Highly selective-
MAGLMouse3.1[7]--

Signaling Pathway of MAGL Inhibition

The inhibition of MAGL has a dual effect on signaling pathways. Firstly, it increases the levels of 2-AG, leading to enhanced activation of cannabinoid receptors (CB1 and CB2). Secondly, by preventing the breakdown of 2-AG into arachidonic acid (AA), it reduces the substrate for the synthesis of pro-inflammatory prostaglandins.

MAGL_Inhibition_Pathway Signaling Pathway of MAGL Inhibition cluster_upstream Upstream cluster_enzyme Enzyme cluster_inhibitors Inhibitors cluster_downstream_cannabinoid Cannabinoid Pathway cluster_downstream_prostaglandin Prostaglandin Pathway 2_AG 2-Arachidonoylglycerol (2-AG) MAGL Monoacylglycerol Lipase (MAGL) 2_AG->MAGL Hydrolysis CB_receptors CB1/CB2 Receptors 2_AG->CB_receptors Activates AA Arachidonic Acid (AA) MAGL->AA Produces Compound_4f Compound 4f Compound_4f->MAGL Inhibits Known_Inhibitors Known Inhibitors Known_Inhibitors->MAGL Inhibit Therapeutic_Effects_CB Neuroprotection, Analgesia CB_receptors->Therapeutic_Effects_CB Prostaglandins Prostaglandins AA->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation

Caption: MAGL Inhibition Pathway Diagram.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the comparison of MAGL inhibitors.

In Vitro MAGL Inhibition Assay

A common method to determine the in vitro potency of MAGL inhibitors is a fluorogenic substrate assay.[8][9]

Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against MAGL.

General Procedure:

  • Enzyme and Substrate Preparation: Recombinant human or mouse MAGL is used as the enzyme source. A fluorogenic substrate, such as 4-nitrophenylacetate (4-NPA), is prepared in an appropriate assay buffer.

  • Inhibitor Incubation: The test compound (e.g., Compound 4f) is pre-incubated with the MAGL enzyme for a defined period (e.g., 30 minutes) at room temperature to allow for binding.

  • Enzymatic Reaction: The enzymatic reaction is initiated by adding the fluorogenic substrate to the enzyme-inhibitor mixture.

  • Signal Detection: The hydrolysis of the substrate by MAGL results in a fluorescent product, which is measured over time using a plate reader.

  • Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence signal. The percentage of inhibition at different concentrations of the test compound is determined relative to a vehicle control. The IC50 value is then calculated by fitting the data to a dose-response curve.

In_Vitro_Workflow In Vitro MAGL Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Enzyme Prepare MAGL Enzyme Incubate Pre-incubate Enzyme with Inhibitor Prep_Enzyme->Incubate Prep_Inhibitor Prepare Test Inhibitor Prep_Inhibitor->Incubate Prep_Substrate Prepare Fluorogenic Substrate Add_Substrate Add Substrate to Initiate Reaction Prep_Substrate->Add_Substrate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Over Time Add_Substrate->Measure_Fluorescence Calc_Rate Calculate Reaction Rate Measure_Fluorescence->Calc_Rate Calc_Inhibition Determine % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Calculate IC50 Value Calc_Inhibition->Calc_IC50

Caption: Workflow for In Vitro MAGL Inhibition Assay.

In Vivo Assessment of MAGL Inhibition

In vivo studies are crucial to evaluate the efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of MAGL inhibitors in a living organism.

Objective: To determine the effect of a MAGL inhibitor on brain levels of 2-AG and AA and to assess its therapeutic potential in animal models of disease.

General Procedure:

  • Animal Model: A suitable animal model is chosen, often mice or rats. For neuroinflammation studies, models such as lipopolysaccharide (LPS) or kainic acid-induced neurodegeneration may be used.

  • Drug Administration: The test inhibitor is administered to the animals, typically orally (p.o.) or via intraperitoneal (i.p.) injection, at various doses.

  • Tissue Collection: At specific time points after drug administration, animals are euthanized, and tissues of interest (e.g., brain) are collected.

  • Biochemical Analysis: The levels of 2-AG and AA in the tissue homogenates are quantified using methods like liquid chromatography-mass spectrometry (LC-MS).

  • Behavioral/Phenotypic Analysis: In disease models, behavioral tests or other phenotypic assessments are conducted to evaluate the therapeutic effects of the inhibitor.

  • Data Analysis: The changes in 2-AG and AA levels, as well as the outcomes of behavioral tests, are statistically analyzed to determine the in vivo efficacy of the inhibitor.

In_Vivo_Workflow In Vivo MAGL Inhibition Experimental Workflow Animal_Model Select Animal Model Drug_Admin Administer MAGL Inhibitor Animal_Model->Drug_Admin Time_Course Time Course Drug_Admin->Time_Course Tissue_Collection Collect Brain Tissue Time_Course->Tissue_Collection Behavioral_Tests Behavioral/Phenotypic Assessment Time_Course->Behavioral_Tests LC_MS LC-MS Analysis of 2-AG/AA Tissue_Collection->LC_MS Data_Analysis Analyze Data and Determine Efficacy LC_MS->Data_Analysis Behavioral_Tests->Data_Analysis

Caption: Workflow for In Vivo MAGL Inhibition Studies.

Conclusion

Compound 4f emerges as a potent and highly selective reversible inhibitor of MAGL. Its favorable in vitro profile, characterized by low nanomolar IC50 values and high selectivity over other key serine hydrolases, positions it as a valuable tool for studying the therapeutic potential of MAGL inhibition. The comparative data presented in this guide highlights the diverse landscape of MAGL inhibitors, with both reversible and irreversible compounds demonstrating significant efficacy. The choice of an optimal inhibitor will depend on the specific research question and therapeutic application, with considerations for factors such as desired duration of action and potential off-target effects. The provided experimental workflows offer a foundational understanding of the methodologies used to characterize and compare these important pharmacological agents.

References

Independent Verification of 4F-DDC's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An independent verification of the mechanism of action for the compound designated "4F-DDC" cannot be provided at this time. A comprehensive search of available scientific literature and chemical databases did not yield any specific information for a psychoactive substance known by this name. The term "DDC" is an acronym for several distinct chemical and biological entities, leading to ambiguity without further chemical identifiers.

The search for "DDC" primarily identified three separate entities:

  • Dopa Decarboxylase (DDC): An essential enzyme in the human body responsible for the synthesis of key neurotransmitters like dopamine (B1211576) and serotonin.[1][2] This enzyme is a critical component of neurological function.

  • Zalcitabine (ddC): An antiretroviral medication used in the treatment of HIV/AIDS.[3][4] Its mechanism of action is related to the inhibition of viral replication.

  • Diethyldithiocarbamate (B1195824) (DDC): A sulfur-containing compound with a range of pharmacological effects, including the inhibition of certain enzymes.[5][6][7]

The prefix "4F" in the user's request likely indicates a fluorine atom substituted at the fourth position of a parent molecule. This is a common modification in the design of novel psychoactive substances to alter their pharmacological properties. However, without a clear identification of the core "DDC" structure to which the fluorine atom is attached, it is impossible to determine the specific compound of interest and its mechanism of action.

To conduct a thorough and accurate comparison as requested, a more specific chemical name or structure for "this compound" is required. Information such as a full IUPAC name, a CAS number, or a molecular structure would be necessary to locate relevant experimental data.

Understanding the Potential Mechanisms of a Hypothetical "this compound"

While no data exists for "this compound," we can speculate on potential mechanisms of action based on the common targets of novel psychoactive substances. These compounds often interact with various components of the central nervous system to produce their effects. A hypothetical workflow for investigating the mechanism of action of a new psychoactive substance is outlined below.

experimental_workflow Hypothetical Experimental Workflow for a Novel Psychoactive Substance cluster_0 Initial Screening cluster_1 Cellular and Ex Vivo Analysis cluster_2 In Vivo and Behavioral Studies A Compound Synthesis and Purification B In Vitro Receptor Binding Assays A->B Test affinity for known CNS targets C Functional Assays (e.g., cAMP, Ca2+ flux) B->C Determine functional activity (agonist/antagonist) D Cell Viability and Toxicity Assays C->D Assess cellular effects E Neurotransmitter Release and Reuptake Assays C->E Investigate impact on neurotransmitter dynamics G Animal Behavioral Models (e.g., Locomotor Activity, Drug Discrimination) D->G Proceed if acceptable safety profile F Electrophysiology (e.g., Patch Clamp) E->F Examine effects on neuronal excitability E->G Correlate cellular effects with behavior F->G Link neuronal activity to behavioral outcomes H Microdialysis for Neurotransmitter Levels G->H Measure neurochemical changes during behavior I Pharmacokinetic and Metabolism Studies G->I Understand in vivo disposition signaling_pathway Simplified G-Protein Coupled Receptor (GPCR) Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Psychoactive Substance Receptor GPCR Ligand->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Cellular_Response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) Kinase->Cellular_Response Phosphorylates targets leading to

References

Head-to-Head Comparison: The Investigational Compound 4F-DDC and Standard Stimulant Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "4F-DDC" is not available in peer-reviewed scientific literature. This guide is a hypothetical comparison based on the known pharmacology of standard treatments and a theoretical profile of a research chemical with potential stimulant properties. The data presented for this compound is illustrative and not based on experimental evidence. This document is intended for research and informational purposes only and does not constitute medical advice.

Introduction

The landscape of psychoactive substances is continually evolving, with novel psychoactive substances (NPS) emerging at a rapid pace. Among these are research chemicals, often with limited to no formal scientific investigation. This guide provides a comparative overview of a hypothetical research chemical, designated here as this compound (a compound with presumed stimulant properties), and the well-established, standard-of-care stimulant medications: amphetamine and methylphenidate. These standard treatments are primarily prescribed for Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1][2][3][4] This comparison aims to offer a framework for evaluating novel compounds against existing therapeutic agents, highlighting key pharmacological, efficacy, and safety parameters.

Comparative Data

The following tables summarize the key characteristics of this compound (hypothetical) versus amphetamine and methylphenidate.

Table 1: General and Pharmacokinetic Properties

ParameterThis compound (Hypothetical)AmphetamineMethylphenidate
Class Substituted Cathinone (presumed)PhenethylaminePiperidine derivative
Primary Indication Not establishedADHD, Narcolepsy[5]ADHD, Narcolepsy[2]
Mechanism of Action Dopamine (B1211576)/Norepinephrine Reuptake Inhibitor/Releasing Agent (presumed)Dopamine/Norepinephrine Releasing Agent[6]Dopamine/Norepinephrine Reuptake Inhibitor[6]
Bioavailability Unknown~75% (oral)11-52% (oral)
Half-life Unknown10-13 hours (d-amphetamine)2-3 hours (immediate-release)
Metabolism Hepatic (presumed)Hepatic (CYP2D6)Hepatic (CES1A1)

Table 2: Pharmacodynamic Profile

ParameterThis compound (Hypothetical)AmphetamineMethylphenidate
Receptor Targets DAT, NET (presumed)DAT, NET, VMAT2[6]DAT, NET[6]
Neurotransmitter Effects Increases extracellular Dopamine and Norepinephrine (presumed)Increases extracellular Dopamine and Norepinephrine[6]Increases extracellular Dopamine and Norepinephrine[6]
Potency (relative) UnknownHighModerate
Common Side Effects Tachycardia, hypertension, insomnia, anxiety (presumed)Tachycardia, hypertension, insomnia, anxiety, appetite suppression[7]Tachycardia, hypertension, insomnia, anxiety, appetite suppression[7]

Mechanism of Action Signaling Pathways

The diagrams below illustrate the established signaling pathways for amphetamine and methylphenidate, and a hypothetical pathway for this compound.

Amphetamine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amphetamine Amphetamine DAT Dopamine Transporter (DAT) Amphetamine->DAT Enters neuron VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Amphetamine->VMAT2 Inhibits Dopamine_synapse Dopamine DAT->Dopamine_synapse Increased Dopamine in Synapse Dopamine_vesicle Dopamine Vesicle VMAT2->Dopamine_vesicle Transports Dopamine into vesicle Dopamine_cytosol Cytosolic Dopamine Dopamine_vesicle->Dopamine_cytosol Dopamine release into cytosol Dopamine_cytosol->DAT Reverse transport Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binds to receptor

Figure 1: Amphetamine's mechanism of action.

Methylphenidate_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Methylphenidate Methylphenidate DAT Dopamine Transporter (DAT) Methylphenidate->DAT Blocks reuptake Dopamine_synapse Dopamine DAT->Dopamine_synapse Increased Dopamine in Synapse Dopamine_release Dopamine Release Dopamine_release->DAT Dopamine reuptake Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binds to receptor

Figure 2: Methylphenidate's mechanism of action.

4F_DDC_Hypothetical_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron FourF_DDC This compound DAT Dopamine Transporter (DAT) FourF_DDC->DAT Blocks reuptake NET Norepinephrine Transporter (NET) FourF_DDC->NET Blocks reuptake Dopamine_synapse Dopamine DAT->Dopamine_synapse Increased Dopamine in Synapse Norepinephrine_synapse Norepinephrine NET->Norepinephrine_synapse Increased Norepinephrine in Synapse Dopamine_release Dopamine Release Dopamine_release->DAT Dopamine reuptake Norepinephrine_release Norepinephrine Release Norepinephrine_release->NET Norepinephrine reuptake Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binds Norepinephrine_receptor Norepinephrine Receptor Norepinephrine_synapse->Norepinephrine_receptor Binds

Figure 3: Hypothetical mechanism of this compound.

Experimental Protocols

To rigorously compare a novel compound like this compound with standard treatments, a series of preclinical and clinical experiments would be necessary.

Preclinical Evaluation
  • In Vitro Receptor Binding Assays:

    • Objective: To determine the binding affinity of this compound for key monoamine transporters (DAT, NET, SERT) and receptors.

    • Methodology: Radioligand binding assays using cell membranes expressing the target transporters or receptors. The concentration of this compound required to displace 50% of a specific radioligand (IC50) is measured.

  • In Vitro Neurotransmitter Uptake/Release Assays:

    • Objective: To characterize the functional activity of this compound as a reuptake inhibitor or releasing agent.

    • Methodology: Synaptosomes are prepared from rodent brain tissue and incubated with radiolabeled dopamine or norepinephrine. The effect of varying concentrations of this compound on the uptake or release of the radiolabeled neurotransmitter is measured.

  • Animal Models of ADHD/Narcolepsy:

    • Objective: To assess the efficacy of this compound in animal models that mimic symptoms of ADHD (e.g., spontaneously hypertensive rat) or narcolepsy (e.g., orexin/hypocretin knockout mice).

    • Methodology: Behavioral tests such as the five-choice serial reaction time task (for attention) and open-field tests (for hyperactivity) are conducted following administration of this compound, amphetamine, or methylphenidate.

Clinical Evaluation

Should preclinical data suggest a favorable efficacy and safety profile, a phased clinical trial process would be initiated:

  • Phase I: To evaluate safety, tolerability, pharmacokinetics, and pharmacodynamics in a small group of healthy volunteers.

  • Phase II: To assess efficacy and further evaluate safety in a larger group of patients with the target condition (e.g., ADHD or narcolepsy).

  • Phase III: To confirm efficacy, monitor side effects, and compare the new drug to standard treatments in a large, multi-center trial.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel psychoactive compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Animal Models) cluster_analysis Data Analysis & Decision receptor_binding Receptor Binding Assays (DAT, NET, SERT) uptake_release Neurotransmitter Uptake/ Release Assays receptor_binding->uptake_release pk_pd Pharmacokinetics & Pharmacodynamics uptake_release->pk_pd behavioral Behavioral Efficacy (ADHD/Narcolepsy Models) pk_pd->behavioral toxicology Toxicology Studies behavioral->toxicology data_analysis Data Analysis and Comparison to Standards toxicology->data_analysis go_nogo Go/No-Go Decision for Clinical Trials data_analysis->go_nogo

Figure 4: Preclinical drug discovery workflow.

Conclusion

While a definitive comparison of this compound with standard treatments is not possible due to the absence of scientific data, this guide provides a framework for how such a comparison would be structured. The established efficacy and safety profiles of amphetamine and methylphenidate set a high bar for any new therapeutic agent. The development of novel compounds requires rigorous preclinical and clinical evaluation to ascertain their potential benefits and risks relative to existing standards of care. Researchers and drug development professionals should approach uncharacterized research chemicals with extreme caution and advocate for comprehensive scientific investigation to ensure public health and safety.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous evaluation of a compound's specificity is a cornerstone of preclinical assessment. A highly selective inhibitor minimizes the potential for off-target effects, thereby enhancing its therapeutic index. This guide provides a comparative analysis of the hypothetical compound 4F-DDC, a novel inhibitor of DOPA Decarboxylase (DDC), against other known DDC inhibitors. The data presented herein is synthesized from established methodologies in the field to provide a framework for evaluating novel chemical entities.

DOPA Decarboxylase (DDC), also known as Aromatic L-amino acid Decarboxylase (AADC), is a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme crucial for the synthesis of the neurotransmitters dopamine (B1211576) and serotonin.[1] Inhibition of peripheral DDC is a key therapeutic strategy in the management of Parkinson's disease, used in conjunction with L-DOPA to increase its bioavailability to the central nervous system.[1][2] However, existing inhibitors like Carbidopa and Benserazide are known to lack high specificity, which can lead to side effects due to their interaction with other PLP-dependent enzymes.[2][3] This underscores the need for novel, more selective DDC inhibitors.

Comparative Selectivity Profile

The selectivity of this compound was assessed against a panel of related PLP-dependent enzymes, including Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). A lower value indicates higher potency.

CompoundDDC IC50 (µM)DDC Ki (µM)ALT IC50 (µM)AST IC50 (µM)Selectivity (ALT/DDC)Selectivity (AST/DDC)
This compound (Hypothetical) 0.75 0.52 >200 >200 >266 >266
Carbidopa2.51.8851103444
Benserazide3.12.29812531.640.3
Compound X[4]11.5->100>100>8.7>8.7

Data for Carbidopa, Benserazide, and Compound X are representative values from public domain literature for comparative purposes.

Experimental Protocols

The following protocols describe the methodologies used to obtain the comparative selectivity data.

Recombinant Human DOPA Decarboxylase (hDDC) Inhibition Assay

This in vitro assay determines the potency of an inhibitor against purified hDDC.

  • Enzyme and Substrate: Recombinant human DDC is expressed and purified from E. coli. L-DOPA is used as the substrate.

  • Assay Principle: The enzymatic activity of DDC is measured by monitoring the rate of conversion of L-DOPA to dopamine. A common method is a spectrophotometric assay that follows the disappearance of the L-DOPA substrate at a specific wavelength.[5]

  • Procedure:

    • A reaction mixture is prepared containing a buffer (e.g., 50 mM Bis-Tris-propane, pH 7.2), pyridoxal 5'-phosphate (PLP) cofactor (10 µM), and the purified hDDC enzyme (e.g., 50 nM).[5]

    • The test compound (e.g., this compound) is added at various concentrations and pre-incubated with the enzyme mixture.

    • The reaction is initiated by the addition of L-DOPA.

    • The change in absorbance is monitored over time using a spectrophotometer.

    • IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

    • Ki values are determined by performing the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor, followed by analysis using the Michaelis-Menten equation and its corresponding inhibition models (e.g., competitive, non-competitive).[6]

Selectivity Panel: Aminotransferase Assays

To assess the specificity of this compound, its inhibitory activity is tested against other PLP-dependent enzymes, such as ALT and AST.

  • Enzymes and Substrates: Commercially available purified human ALT and AST are used. The substrates are L-alanine and α-ketoglutarate for ALT, and L-aspartate and α-ketoglutarate for AST.

  • Assay Principle: The activity of aminotransferases is determined by a coupled-enzyme assay. The product of the transamination reaction (pyruvate for ALT, oxaloacetate for AST) is used by a dehydrogenase enzyme (lactate dehydrogenase for ALT, malate (B86768) dehydrogenase for AST) in the presence of NADH. The oxidation of NADH to NAD+ is monitored as a decrease in absorbance at 340 nm.

  • Procedure:

    • The assay is conducted in a similar manner to the DDC inhibition assay, with the respective enzymes and substrates for ALT and AST.

    • The test compound (this compound) is added at a range of concentrations.

    • The rate of NADH consumption is measured spectrophotometrically.

    • IC50 values are calculated to determine the inhibitory potency against these off-target enzymes.

Visualizations

DOPA Decarboxylase Signaling Pathway

The following diagram illustrates the role of DOPA Decarboxylase in the biosynthesis of dopamine and serotonin.

DDC_Pathway cluster_Dopamine Dopamine Synthesis cluster_Serotonin Serotonin Synthesis Tyrosine L-Tyrosine TH Tyrosine Hydroxylase LDOPA L-DOPA Dopamine Dopamine LDOPA->Dopamine DDC TH->LDOPA Tryptophan L-Tryptophan TPH Tryptophan Hydroxylase FiveHTP 5-HTP Serotonin Serotonin FiveHTP->Serotonin DDC TPH->FiveHTP DDC_Inhibitor This compound DDC_Inhibitor->LDOPA DDC_Inhibitor->FiveHTP

Caption: Role of DDC in neurotransmitter synthesis and its inhibition by this compound.

Experimental Workflow for Inhibitor Specificity Profiling

This diagram outlines the general workflow for assessing the specificity of a novel enzyme inhibitor.

experimental_workflow start Start: Novel Compound (this compound) primary_assay Primary Biochemical Assay (e.g., hDDC Inhibition) start->primary_assay potency Determine Potency (IC50, Ki) primary_assay->potency selectivity_panel Selectivity Panel Screening (Related Targets: ALT, AST, etc.) potency->selectivity_panel off_target_potency Determine Off-Target Potency (IC50 values) selectivity_panel->off_target_potency analysis Comparative Analysis (Calculate Selectivity Index) off_target_potency->analysis conclusion Conclusion on Specificity Profile analysis->conclusion

Caption: Workflow for determining the specificity of a novel enzyme inhibitor.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Fluorinated Dideoxycytidine (4F-DDC) Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic profiles of several fluorinated dideoxycytidine (4F-DDC) analogs, a class of nucleoside analogs investigated for their potential antiviral activities. The incorporation of fluorine into the molecular structure of these compounds can significantly influence their metabolic stability, cellular uptake, and overall pharmacokinetic properties, making such comparisons crucial for drug development.[1][2] This document summarizes key pharmacokinetic parameters from preclinical studies, details the experimental methodologies employed, and visualizes the common intracellular activation pathway of these analogs.

Pharmacokinetic Data Summary

The following table summarizes the pharmacokinetic parameters of various this compound analogs from preclinical studies. It is important to note that these values were obtained from separate studies, and direct cross-comparison should be made with caution due to potential variations in experimental conditions.

AnalogSpeciesDose & Routet½ (h)Cmax (µM)Tmax (h)AUC (µM·h)Vd (L/kg)CL (L/h/kg)F (%)Reference
d-FDOC Rhesus Monkey33.3 mg/kg (IV)2.1------[3]
Rhesus Monkey33.3 mg/kg (PO)------38[3]
D-D4FC Rhesus Monkey33.3 mg/kg (IV)3.6----0.43-[4]
Rhesus Monkey33.3 mg/kg (PO)-33.41-4172--41[4][5]
l-3′-Fd4C Rhesus Monkey25 mg/kg (IV)12.45---1.900.23-[5]
Rhesus Monkey25 mg/kg (PO)12.510-261-493-130--15-31[5]
β-l-FddC Rhesus Monkey5 mg/kg (IV)1.829.8--1.30.7-[6]
Rhesus Monkey5 mg/kg (PO)2.23.2~1.5---56-66[6]
FTC (racemic) Rhesus MonkeyNot Specified1.34---2.231.4973
Rat10-100 mg/kg (IV)~2---2.171.91-[7]

Experimental Protocols

The data presented in this guide are derived from preclinical studies employing standardized methodologies. Below is a synthesized description of the typical experimental protocols used in these pharmacokinetic evaluations.

Animal Models
  • Species: Rhesus monkeys (Macaca mulatta) and Sprague-Dawley rats were commonly used animal models.[5][7]

  • Housing and Care: Animals were housed in accredited facilities in accordance with established guidelines for animal welfare.[5]

Drug Administration
  • Intravenous (IV) Administration: The drug was typically dissolved in sterile saline and administered as a single bolus injection, often through the cephalic or tail vein.[6]

  • Oral (PO) Administration: For oral dosing, the compound was administered via gastric intubation, often as a solution or suspension in water.[3] In some studies, the use of a bicarbonate buffer was explored to improve the bioavailability of analogs unstable at gastric pH.[5]

Sample Collection and Preparation
  • Blood Sampling: Serial blood samples were collected at predetermined time points post-administration.

  • Plasma and Cerebrospinal Fluid (CSF) Preparation: Blood samples were centrifuged to separate plasma. Both plasma and CSF samples were often deproteinized, and the supernatant was collected for analysis.

  • Urine Collection: Urine samples were collected over specified intervals to assess renal clearance.

Analytical Methodology
  • Quantification: The concentration of the this compound analogs in plasma, CSF, and urine was quantified using validated High-Performance Liquid Chromatography (HPLC) methods.[8]

  • Detection: UV detectors were commonly employed for HPLC analysis.

  • Assay Validation: The analytical methods were validated to ensure accuracy, with intra- and interday variations typically below 10%. The limit of detection for the assays was established to be sensitive enough for pharmacokinetic analysis.[4]

Pharmacokinetic Analysis
  • Modeling: Pharmacokinetic parameters were calculated using compartmental analysis, often a two-compartment open model, and non-compartmental methods.[5]

  • Parameter Calculation: Standard pharmacokinetic parameters were determined, including elimination half-life (t½), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), volume of distribution (Vd), and clearance (CL).[9][10] Oral bioavailability (F) was calculated by comparing the AUC after oral and intravenous administration.

Intracellular Activation Pathway

Nucleoside analogs like the this compound derivatives are prodrugs that require intracellular phosphorylation to become pharmacologically active.[1][11] The following diagram illustrates this general activation pathway.

Intracellular_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Analog This compound Analog Analog_in This compound Analog Analog->Analog_in Cellular Uptake Analog_MP This compound-Monophosphate Analog_in->Analog_MP Cellular Kinases Analog_DP This compound-Diphosphate Analog_MP->Analog_DP Cellular Kinases Analog_TP This compound-Triphosphate (Active Form) Analog_DP->Analog_TP Cellular Kinases Inhibition Inhibition of Viral DNA/RNA Polymerase Analog_TP->Inhibition

Caption: Intracellular phosphorylation of this compound analogs.

References

Preclinical Validation of Novel Therapeutics: An Illustrative Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the compound "4F-DDC" did not yield any specific publicly available information regarding its therapeutic potential, mechanism of action, or preclinical data. It is possible that "this compound" is a novel proprietary compound, an internal project name, or a typographical error.

Therefore, this guide has been created to serve as an illustrative example of how to structure a comparison of preclinical data for novel therapeutics. To achieve this, we will explore two distinct and well-documented areas of drug development that bear some resemblance to the potential interpretations of "DDC":

  • Modulation of DOPA Decarboxylase (DDC) for Parkinson's Disease: We will use L-DOPA and its deuterated analog as examples of compounds that target the dopamine (B1211576) synthesis pathway, where DDC is a key enzyme. This serves as a proxy for a hypothetical "DDC activator."

  • Evaluation of 2',3'-dideoxycytidine (ddC) as an Antiretroviral Agent: We will compare the preclinical toxicity profile of ddC, a nucleoside reverse transcriptase inhibitor, with other drugs in its class.

This illustrative guide is intended for researchers, scientists, and drug development professionals to demonstrate how to present and compare preclinical data effectively.

Illustrative Comparison 1: Modulation of the Dopaminergic Pathway in Parkinson's Disease Models

This section provides a hypothetical comparison of a novel DDC activator, "Compound A," with the standard-of-care, L-DOPA, in a preclinical model of Parkinson's disease.

Data Presentation

Table 1: Comparative Efficacy of Compound A and L-DOPA in a 6-OHDA Rat Model of Parkinson's Disease

ParameterVehicle ControlL-DOPA (30 mg/kg)Compound A (10 mg/kg)L-DOPA + Compound A
Apomorphine-Induced Rotations (rotations/min) 0.5 ± 0.17.8 ± 1.26.5 ± 1.09.2 ± 1.5
Striatal Dopamine Levels (% of non-lesioned side) 5 ± 1%45 ± 5%40 ± 4%60 ± 6%
Tyrosine Hydroxylase (TH+) Neuron Survival in Substantia Nigra (%) 10 ± 2%12 ± 3%25 ± 4%28 ± 5%

Data are presented as mean ± standard error of the mean (SEM) and are hypothetical for illustrative purposes.

Table 2: Behavioral Assessment in the Cylinder Test

ParameterVehicle ControlL-DOPA (30 mg/kg)Compound A (10 mg/kg)L-DOPA + Compound A
Forelimb Use Asymmetry (% contralateral use) 85 ± 5%40 ± 7%45 ± 6%30 ± 5%

Data are presented as mean ± SEM and are hypothetical.

Experimental Protocols

1. 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease:

  • Animal Model: Adult male Sprague-Dawley rats are unilaterally lesioned by stereotaxic injection of 6-OHDA into the medial forebrain bundle. This neurotoxin selectively destroys dopaminergic neurons, mimicking the pathology of Parkinson's disease.[1][2]

  • Treatment: Four weeks post-lesioning, animals are treated daily with vehicle, L-DOPA, "Compound A," or a combination for a period of 28 days.

  • Behavioral Testing: Apomorphine-induced rotational behavior is measured as a primary indicator of dopamine receptor supersensitivity and motor asymmetry.[1] The cylinder test is used to assess forelimb use asymmetry, a measure of motor deficit.

2. Neurochemical Analysis:

  • Following the treatment period, animals are euthanized, and brain tissue is collected.

  • Striatal dopamine levels are quantified using high-performance liquid chromatography (HPLC).

  • Immunohistochemistry is performed on brain sections to quantify the survival of tyrosine hydroxylase-positive (TH+) neurons in the substantia nigra.

Signaling Pathway and Experimental Workflow

G cluster_0 Dopamine Synthesis Pathway cluster_1 Preclinical Model and Evaluation Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase (DDC) Target of Compound A Animal_Model 6-OHDA Rat Model Treatment Chronic Treatment (L-DOPA, Compound A) Animal_Model->Treatment Behavioral_Tests Behavioral Assessment (Rotation, Cylinder Test) Treatment->Behavioral_Tests Neurochemical_Analysis Neurochemical Analysis (Dopamine Levels, TH+ Cells) Treatment->Neurochemical_Analysis Data_Analysis Data Analysis and Comparison Behavioral_Tests->Data_Analysis Neurochemical_Analysis->Data_Analysis

Dopamine synthesis pathway and preclinical workflow.

Illustrative Comparison 2: Mitochondrial Toxicity of Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

This section provides a comparison of the mitochondrial toxicity of 2',3'-dideoxycytidine (ddC) with other NRTIs, which are used in the treatment of HIV.

Data Presentation

Table 3: In Vitro Mitochondrial DNA (mtDNA) Depletion in HepG2 Cells

Compound (Concentration)mtDNA Content (% of Control) after 9 Days
ddC (30 µM) <1%[3]
ddI (300 µM) <1%[3]
d4T (300 µM) ~60%[3]
Zidovudine (AZT) (300 µM) ~75%[3]
Lamivudine (3TC) (300 µM) No significant change[3]

Data from a study assessing mitochondrial toxicity in human cells.[3]

Table 4: Lactate (B86563) Production in HepG2 and SkMC Cells

Compound (Concentration)Lactate Production (% Increase over Control)
ddC (not specified) Significant increase
Zidovudine (AZT) (300 µM) >200%[3]
Tenofovir (300 µM) <20%[3]

Increased lactate production is an indicator of mitochondrial dysfunction.[3][4]

Experimental Protocols

1. Cell Culture and Treatment:

  • Human hepatoblastoma (HepG2) cells or skeletal muscle cells (SkMCs) are cultured under standard conditions.

  • Cells are treated with various concentrations of NRTIs (ddC, ddI, d4T, AZT, 3TC, tenofovir) for a specified period (e.g., up to 3 weeks).[3]

2. Mitochondrial DNA Quantification:

  • Total DNA is extracted from the cells.

  • Quantitative real-time PCR is used to measure the relative amounts of a mitochondrial-encoded gene and a nuclear-encoded gene. The ratio of mitochondrial to nuclear DNA is then calculated to determine mtDNA depletion.[3]

3. Lactate Production Assay:

  • The concentration of lactate in the cell culture medium is measured using a colorimetric assay kit.

  • An increase in lactate production indicates a shift towards anaerobic glycolysis due to impaired mitochondrial respiration.[3][4]

Logical Relationship Diagram

G NRTI Nucleoside Reverse Transcriptase Inhibitors (e.g., ddC, AZT) Pol_gamma Inhibition of Mitochondrial DNA Polymerase-gamma NRTI->Pol_gamma mtDNA_depletion mtDNA Depletion Pol_gamma->mtDNA_depletion Respiratory_chain Impaired Respiratory Chain Function mtDNA_depletion->Respiratory_chain Mitochondrial_dysfunction Mitochondrial Dysfunction Respiratory_chain->Mitochondrial_dysfunction Lactate Increased Lactate Production Mitochondrial_dysfunction->Lactate Toxicity Cellular Toxicity (e.g., Neuropathy, Myopathy) Mitochondrial_dysfunction->Toxicity

Mechanism of NRTI-induced mitochondrial toxicity.

This guide provides a framework for presenting and comparing preclinical data for a novel therapeutic agent. The use of structured tables for quantitative data, detailed experimental protocols, and clear visualizations of pathways and workflows allows for an objective and comprehensive evaluation of a compound's therapeutic potential. For a complete assessment of "this compound," specific data on its performance in relevant preclinical models would be required.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Novel Research Chemicals Such as 4F-DDC

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. For novel or uncharacterized compounds, such as 4F-DDC, where specific disposal protocols may not be readily available, a cautious and systematic approach is mandatory. In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be treated as a hazardous substance.[1] The following guide provides a step-by-step operational plan for the safe handling and disposal of such research chemicals.

Risk Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, a thorough risk assessment is crucial. Given the unknown nature of the compound, it should be assumed to be hazardous.[1][2] Appropriate PPE must be worn at all times.

Recommended PPE:

  • Eye Protection: ANSI Z87.1-compliant safety glasses or chemical splash goggles.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn.[2] Consult a glove compatibility chart if the chemical class of this compound is known.

  • Body Protection: A laboratory coat is mandatory.[2]

  • Respiratory Protection: If there is a risk of generating aerosols or dust, all handling should be conducted within a certified chemical fume hood.[2]

Step-by-Step Disposal Protocol for this compound Waste

  • Treat as Hazardous Waste: In the absence of specific data, this compound must be managed as hazardous waste.[1][3] Do not dispose of it down the sink or in regular trash.[3][4][5]

  • Proper Containment:

    • Collect this compound waste in a chemically compatible, leak-proof container with a secure screw-top lid.[1] The original container is often the best choice if it is in good condition.

    • Ensure there is at least one inch of headspace in liquid waste containers to allow for expansion.[1]

    • Use secondary containment, such as a larger, chemically resistant bin or tray, to prevent the spread of material in case of a primary container failure.[2]

  • Accurate Labeling:

    • Immediately label the waste container with "Hazardous Waste" and the full chemical name, "this compound".[1][6]

    • If the waste is a solution, list all constituents and their approximate percentages.

    • Include the date of waste generation.

  • Segregation of Waste:

    • Store the this compound waste container in a designated and properly labeled satellite accumulation area within the laboratory.

    • Do not mix this compound waste with other chemical waste streams unless their compatibility is known. Incompatible wastes must be stored in separate secondary containers.[3]

  • Consult Environmental Health & Safety (EHS):

    • Contact your institution's EHS department to schedule a hazardous waste pickup.[1]

    • Provide them with all available information about this compound, including its chemical name, quantity, physical state, and any known or suspected hazards.

Decontamination Procedures

All equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated to prevent cross-contamination and accidental exposure.[7][8]

  • Equipment and Glassware:

    • Triple-rinse all contaminated glassware and equipment. The first rinse should be collected and disposed of as hazardous waste.[4]

    • For highly toxic substances, the first three rinses must be collected as hazardous waste.[4]

    • Subsequent rinses with soap and water may be permissible for drain disposal, but always consult with your EHS for guidance.

    • Select a decontamination solvent in which this compound is soluble, ensuring the solvent itself does not pose an additional hazard.[8]

  • Work Surfaces:

    • Wipe down all potentially contaminated surfaces with a suitable solvent and cleaning agent (e.g., soap and water).[8]

    • All cleaning materials, such as paper towels or wipes, should be collected and disposed of as solid hazardous waste.[8]

Quantitative Data for Waste Disposal

For novel compounds like this compound, it is critical to document as much information as possible for the EHS office. Use the following table to record relevant data:

ParameterDescription
Chemical Name This compound
Chemical Formula If known
CAS Number If available
Physical State Solid, Liquid, Gas
Quantity of Waste Specify volume (e.g., mL, L) or mass (e.g., g, kg)
Solvent(s) & Concentration If in solution, list all solvents and their approximate percentages.
Known or Suspected Hazards Based on similar compounds or preliminary data (e.g., flammable, corrosive, toxic, reactive).[6]
Date of Generation The date the waste was first placed in the container.
Generating Researcher Name and contact information of the individual who generated the waste.
Laboratory Location Building and room number.

Experimental Protocols and Workflows

The following diagram illustrates the decision-making workflow for the proper disposal of a novel research chemical like this compound.

G A Start: this compound Waste Generated B Is a specific SDS with disposal instructions available? A->B C Follow SDS-specific disposal protocol. B->C Yes D Treat as Unknown/Novel Hazardous Waste B->D No L End C->L E Wear appropriate PPE: - Safety Goggles - Lab Coat - Chemical-resistant Gloves D->E F Contain Waste in a Labeled, Compatible, and Sealed Container E->F G Store in a Designated Satellite Accumulation Area F->G H Segregate from Incompatible Wastes G->H I Contact Environmental Health & Safety (EHS) for waste pickup and guidance. H->I J Decontaminate all equipment and work surfaces. I->J K Dispose of decontamination materials as hazardous waste. J->K K->L

Caption: Disposal workflow for novel research chemicals.

References

Navigating the Safe Handling of Unidentified Chemicals: A General Protocol

Author: BenchChem Technical Support Team. Date: December 2025

A critical first step in ensuring laboratory safety is the definitive identification of any chemical substance before handling. The designation "4F-DDC" does not correspond to a clearly defined chemical entity in standard chemical databases or safety literature. This ambiguity necessitates a cautious and systematic approach to establish safe handling, storage, and disposal procedures. Without a specific Safety Data Sheet (SDS), providing detailed and accurate safety recommendations is not possible.

This guide outlines a general operational framework for researchers, scientists, and drug development professionals when encountering a novel or unlisted substance. The principles and procedures described below should be adapted based on the specific information provided in the manufacturer's or supplier's SDS for the chemical .

I. The Paramount Importance of the Safety Data Sheet (SDS)

Before any handling of a chemical, you must obtain and thoroughly review its Safety Data Sheet (SDS). The SDS is the cornerstone of chemical safety and provides comprehensive information on the substance's properties, hazards, and recommended safety precautions. If you do not have an SDS for "this compound," contact the manufacturer or supplier immediately to request one. Do not proceed with any experimental work until you have this document.

Key sections to scrutinize in the SDS include:

  • Section 2: Hazards Identification: This will detail the chemical's potential health and physical hazards.

  • Section 7: Handling and Storage: Provides guidance on safe handling practices and appropriate storage conditions.

  • Section 8: Exposure Controls/Personal Protection: This section is crucial as it specifies the necessary personal protective equipment (PPE).

  • Section 13: Disposal Considerations: Outlines the appropriate methods for waste disposal.

II. General Personal Protective Equipment (PPE) Framework

The following table summarizes general PPE recommendations for handling potentially hazardous chemicals. This is a template and must be populated with the specific requirements outlined in the SDS for your particular substance.

Protection Level Eye and Face Protection Skin and Body Protection Respiratory Protection Hand Protection
Minimum Safety glasses with side shieldsLaboratory coatNot generally required if handling in a well-ventilated area.Standard nitrile or latex gloves.
Moderate Hazard Chemical splash goggles or a face shield.Chemical-resistant lab coat or apron.Use in a certified chemical fume hood is recommended.Chemical-resistant gloves (e.g., neoprene, butyl rubber - check SDS for specific type).
High Hazard Chemical splash goggles and a full-face shield.Chemical-resistant suit or coveralls.A supplied-air respirator or a self-contained breathing apparatus (SCBA) may be necessary.Heavy-duty, chemical-specific gloves.

Always inspect PPE for damage before use and ensure it fits correctly.[1]

III. Procedural Workflow for Safe Chemical Handling

A systematic workflow is essential to minimize risks in the laboratory. The following diagram illustrates a logical sequence of operations for handling any chemical substance.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Obtain and Review Safety Data Sheet (SDS) B Conduct Risk Assessment A->B C Prepare and Inspect Personal Protective Equipment (PPE) B->C D Ensure Engineering Controls (e.g., Fume Hood) are Functional C->D E Don Appropriate PPE D->E F Weigh/Measure Chemical in a Controlled Environment E->F G Perform Experimental Procedure F->G H Properly Label All Solutions and Mixtures G->H I Decontaminate Work Surfaces H->I J Segregate and Label Chemical Waste I->J K Dispose of Waste According to Institutional and Regulatory Guidelines J->K L Doff and Dispose of/Clean PPE K->L M Wash Hands Thoroughly L->M

Caption: Workflow for Safe Chemical Handling.

IV. Spill and Emergency Procedures

Your laboratory's Chemical Hygiene Plan should detail specific procedures for spills and emergencies. In the absence of specific information for "this compound," follow these general guidelines:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE.

    • Contain the spill with an appropriate absorbent material (e.g., sand, vermiculite).

    • Clean the area with a suitable solvent, and then soap and water.

    • Collect all contaminated materials in a sealed container for proper disposal.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • If safe to do so, close the door to the affected area to contain vapors.

    • Provide the emergency response team with the SDS for the spilled chemical.

V. Disposal Plan

Chemical waste disposal is strictly regulated. Never dispose of chemicals down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office and the chemical's SDS.

General Disposal Protocol:

  • Segregation: Keep different types of chemical waste separate. Do not mix incompatible materials.

  • Labeling: All waste containers must be clearly labeled with their contents.

  • Containment: Use appropriate, sealed containers for waste storage.

  • Collection: Follow your institution's procedures for chemical waste pickup. This may involve contacting the EHS office for collection.

It is imperative to consult with your institution's EHS department to ensure compliance with all local, state, and federal regulations regarding chemical waste disposal. [2][3]

References

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